SSR182289
Description
Properties
CAS No. |
363151-21-7 |
|---|---|
Molecular Formula |
C30H33F2N5O4S |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
N-[2-[[(2S)-5-(5-amino-2-pyridinyl)-1-[4-(difluoromethylidene)piperidin-1-yl]-1-oxopentan-2-yl]sulfamoyl]-6-phenylphenyl]acetamide |
InChI |
InChI=1S/C30H33F2N5O4S/c1-20(38)35-28-25(21-7-3-2-4-8-21)10-6-12-27(28)42(40,41)36-26(11-5-9-24-14-13-23(33)19-34-24)30(39)37-17-15-22(16-18-37)29(31)32/h2-4,6-8,10,12-14,19,26,36H,5,9,11,15-18,33H2,1H3,(H,35,38)/t26-/m0/s1 |
InChI Key |
CZDGBCPZABMRBF-SANMLTNESA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SSR-182289A; SSR-182289; SSR182289A; SSR182289; SSR 182289A; SSR 182289 |
Origin of Product |
United States |
Foundational & Exploratory
SSR182289: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR182289, also known as SB-224289, is a potent and selective antagonist of the serotonin 1B receptor (5-HT1B). Extensive research has demonstrated its significant role in modulating serotonergic neurotransmission, highlighting its potential as a valuable tool for investigating the physiological and pathological functions of the 5-HT1B receptor and as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its pharmacological profile, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective 5-HT1B Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and blockade of the 5-HT1B receptor. Notably, this compound exhibits inverse agonist properties, meaning that in addition to blocking the effects of agonists, it also reduces the basal, constitutive activity of the receptor.[1][2]
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[3] Activation of the 5-HT1B receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3] By acting as an antagonist and inverse agonist, this compound prevents this signaling cascade, thereby disinhibiting the processes normally suppressed by 5-HT1B receptor activation. A key function of the 5-HT1B receptor is its role as a presynaptic autoreceptor on serotonergic neurons, where its activation inhibits the release of serotonin.[3] this compound, by blocking these autoreceptors, enhances the release of serotonin.[1][2]
Quantitative Pharmacological Profile
The binding affinity and selectivity of this compound have been determined through various radioligand binding and functional assays. The following tables summarize the key quantitative data.
| Receptor | pKi | Reference |
| Human 5-HT1B | 8.2 | |
| Human 5-HT1D | <6.5 | [1] |
| Human 5-HT1A | <6.5 | |
| Human 5-HT1E | <6.5 | |
| Human 5-HT1F | <6.5 | |
| Human 5-HT2A | <6.5 | |
| Human 5-HT2C | <6.5 | |
| Table 1: Binding Affinities (pKi) of this compound for Human Serotonin Receptor Subtypes. |
| Parameter | Value | Assay | Reference |
| Selectivity for 5-HT1B over 5-HT1D | > 75-fold | Radioligand Binding | [1] |
| Selectivity for 5-HT1B over other 5-HT receptors | > 60-fold | Radioligand Binding & Functional Assays | |
| Table 2: Selectivity Profile of this compound. |
Signaling Pathways
The interaction of this compound with the 5-HT1B receptor modulates downstream signaling cascades. The following diagrams illustrate the canonical 5-HT1B receptor signaling pathway and the effect of this compound.
Experimental Protocols
The characterization of this compound has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki) and selectivity of a compound for its target receptor.
Objective: To determine the binding affinity of this compound for the 5-HT1B receptor and its selectivity against other receptor subtypes.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor (or other receptors of interest).
-
Radioligand (e.g., [3H]GR125743 for 5-HT1B/1D receptors).
-
This compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.[4]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[4]
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins following receptor stimulation and is used to determine whether a ligand is an agonist, antagonist, or inverse agonist.
Objective: To assess the functional activity of this compound at the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
5-HT (as an agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
Protocol:
-
Membrane and Ligand Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of this compound and 5-HT at various concentrations.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of this compound in the presence or absence of a fixed concentration of 5-HT.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: To assess antagonist activity, determine the ability of increasing concentrations of this compound to inhibit the [35S]GTPγS binding stimulated by 5-HT. To assess inverse agonist activity, measure the ability of this compound to decrease the basal [35S]GTPγS binding in the absence of an agonist.[5][6]
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals, providing insights into the in vivo effects of a compound on neurotransmission.
Objective: To determine the effect of this compound on extracellular serotonin levels in specific brain regions.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Protocol:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound on serotonin release.[7]
Conclusion
This compound is a highly selective 5-HT1B receptor antagonist with well-characterized inverse agonist properties. Its mechanism of action involves the blockade of Gi/o-coupled signaling, leading to a disinhibition of adenylyl cyclase and an increase in neurotransmitter release, particularly serotonin. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool. Further investigation into the nuanced downstream effects of this compound will continue to illuminate the complex role of the 5-HT1B receptor in health and disease.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
SSR182289: A Potent and Selective Thrombin Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SSR182289 is a potent, selective, and orally active direct inhibitor of thrombin, a key serine protease in the coagulation cascade. Developed by Sanofi-Aventis, this small molecule, also known as SSR182289A, has demonstrated significant antithrombotic effects in preclinical studies. This guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathway.
Biological Target and Mechanism of Action
The primary biological target of this compound is thrombin (Factor IIa) , a pivotal enzyme in the blood coagulation cascade. This compound acts as a competitive inhibitor of human thrombin.[1] Its mechanism of action involves direct binding to the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in clot formation. Furthermore, by inhibiting thrombin, this compound also interferes with thrombin-induced platelet aggregation.[1]
The chemical structure of SSR182289A, N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1'-biphenyl]-2-yl]acetamide hydrochloride, has been optimized for oral activity and high affinity for thrombin.[2][3] X-ray crystallography studies of the SSR182289A-thrombin complex have elucidated the specific molecular interactions responsible for its potent and selective inhibition.[2]
Quantitative Data
The inhibitory potency and selectivity of SSR182289A have been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of SSR182289A against Human Thrombin and Other Proteases
| Enzyme | Inhibition Constant (Ki) (µM) |
| Human Thrombin | 0.031 ± 0.002 |
| Trypsin | 54 ± 2 |
| Factor Xa | 167 ± 9 |
| Factor VIIa | >250 |
| Factor IXa | >250 |
| Plasmin | >250 |
| Urokinase | >250 |
| tPA | >250 |
| Kallikrein | >250 |
| Activated Protein C | >250 |
Data sourced from Bohrium[1].
Table 2: In Vitro and Ex Vivo Anticoagulant and Antiplatelet Activity of SSR182289A
| Assay | Parameter | Value (nM) |
| Thrombin Time (Human Plasma) | EC100 | 96 ± 7 |
| Thrombin Generation (Human Plasma) | IC50 | 150 ± 20 |
| Thrombin-Induced Platelet Aggregation (Human Platelets) | IC50 | 32 ± 9 |
Data sourced from Bohrium[1].
Experimental Protocols
The characterization of SSR182289A involves several key in vitro and ex vivo assays. The following are detailed methodologies for these experiments.
Competitive Thrombin Inhibition Assay (Fluorometric)
This assay determines the inhibitory constant (Ki) of a compound against thrombin by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)
-
SSR182289A stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of SSR182289A in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted SSR182289A or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of a pre-warmed (37°C) solution of human thrombin to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the pre-warmed fluorogenic thrombin substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is not tight-binding.
Thrombin Time (TT) Assay
This assay measures the time it takes for a plasma sample to clot after the addition of a standard amount of thrombin.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Thrombin reagent (bovine or human)
-
Calcium chloride (CaCl2) solution (if not included in the thrombin reagent)
-
Coagulometer
Procedure:
-
Pre-warm the PPP and thrombin reagent to 37°C.
-
Pipette 100 µL of the PPP into a cuvette.
-
Incubate the cuvette at 37°C for 1-2 minutes.
-
Add 100 µL of the thrombin reagent to the cuvette and simultaneously start the timer on the coagulometer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
For inhibitor studies, SSR182289A is pre-incubated with the PPP before the addition of the thrombin reagent.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
Pipette 50 µL of PPP and 50 µL of the aPTT reagent into a cuvette.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer on the coagulometer.
-
The time to clot formation is recorded.
Ecarin Clotting Time (ECT) Assay
The ECT assay specifically measures the activity of direct thrombin inhibitors by using ecarin, a prothrombin activator from snake venom.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Ecarin reagent
-
Coagulometer
Procedure:
-
Pre-warm the PPP and ecarin reagent to 37°C.
-
Pipette 100 µL of PPP into a cuvette.
-
Incubate at 37°C for 1-2 minutes.
-
Add 100 µL of the ecarin reagent to the cuvette and start the timer.
-
The time until clot formation is measured.
Signaling Pathway and Experimental Workflow Visualization
SSR182289A exerts its therapeutic effect by directly inhibiting thrombin, thereby disrupting the coagulation cascade and thrombin-mediated cellular signaling. The following diagrams illustrate the thrombin signaling pathway and a typical experimental workflow for evaluating a thrombin inhibitor.
Caption: Thrombin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of a thrombin inhibitor.
References
SSR182289: A Case of Mistaken Identity - Unveiling a Potent Thrombin Inhibitor
Initial investigations into the discovery and synthesis of SSR182289 as a cannabinoid CB2 receptor agonist have revealed a significant discrepancy in its reported biological target. Authoritative scientific literature identifies the compound, designated SSR182289A, not as a modulator of the endocannabinoid system, but as a potent and selective orally active thrombin inhibitor developed for antithrombotic therapy.
A pivotal publication has detailed the rational design, synthesis, and pharmacological evaluation of SSR182289A, positioning it as a promising candidate for the prevention and treatment of thrombosis[1]. This in-depth technical overview consolidates the publicly available information regarding the true nature of SSR182289A.
Discovery and Rationale
The development of SSR182289A was the culmination of a rational drug design and optimization process aimed at discovering a novel, orally bioavailable thrombin inhibitor. The core structure of SSR182289A was engineered to effectively interact with the active site of thrombin, a key serine protease in the coagulation cascade. The design incorporates three key chemical motifs:
-
An original 2-(acetylamino)-[1,1'-biphenyl]-3-sulfonyl N-terminal group.
-
A central L-arginine surrogate featuring a weakly basic 3-amino-pyridine.
-
An unusual 4-difluoropiperidine at the C-terminus[1].
The strategic combination of these structural elements was intended to confer high potency, selectivity, and favorable pharmacokinetic properties, particularly oral activity.
Synthesis of SSR182289A
The synthesis of SSR182289A is described as a convergent process, a strategy that involves the independent synthesis of key molecular fragments followed by their assembly in the final stages. This approach is often employed in medicinal chemistry to improve overall yield and allow for modular variations. Key steps in the synthesis of SSR182289A highlighted in the literature include the use of palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Utilized for the construction of the bis-aryl fragment of the molecule.
-
Sonogashira Reaction: Employed to create a crucial carbon-carbon bond in the central amino-acid chain of the compound[1].
While a detailed, step-by-step experimental protocol for the complete synthesis is proprietary and not fully disclosed in the available literature, the mention of these specific named reactions provides significant insight into the synthetic strategy for researchers with expertise in organic chemistry.
Pharmacological Profile
SSR182289A has been characterized as a potent inhibitor of thrombin's enzymatic activity. Its efficacy has been demonstrated in both in vitro and in vivo models.
In Vitro Activity
The compound effectively inhibits the functions of thrombin in various laboratory-based assays[1]. The potency of this inhibition is further supported by crystallographic data, which reveals the specific molecular interactions between SSR182289A and the thrombin enzyme[1].
In Vivo Efficacy
The therapeutic potential of SSR182289A as an antithrombotic agent was confirmed in multiple rat models of thrombosis. The compound demonstrated potent oral efficacy in preventing the formation of blood clots in these preclinical studies[1].
Due to its promising preclinical profile, SSR182289A was selected for further development as a potential therapeutic agent[1].
Mechanism of Action: Thrombin Inhibition
The primary mechanism of action of SSR182289A is the direct inhibition of thrombin. By binding to the active site of this enzyme, SSR182289A blocks its ability to cleave fibrinogen to fibrin, a critical step in the formation of a stable blood clot. This interruption of the coagulation cascade is the basis for its antithrombotic effects.
Conclusion
References
An In-depth Technical Guide on the Core Safety and Toxicity Profile of Investigational Signaling Pathway Inhibitors
Disclaimer: The information available in the public domain regarding a compound specifically designated as SSR182289 is limited. This guide synthesizes the available preclinical safety and toxicity data for a Gαq-RGS2 signaling inhibitor, which has been associated with similar chemical nomenclature in initial literature searches. For illustrative purposes and to provide a comprehensive overview for research and drug development professionals, this document also includes data on CCG-203971, a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway.
Part 1: Gαq-RGS2 Signaling Inhibitor
Overview
The compound (1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one), an inhibitor of Gαq-RGS2 signaling, has been evaluated in preliminary preclinical toxicity studies. These studies aimed to establish its initial safety profile following acute and subacute oral administration in rodents.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from the acute and 28-day subacute oral toxicity studies.
Table 1: Acute Oral Toxicity in Female Mice
| Dosage (mg/kg) | Mortality (within 24h and 14 days) | Adverse Symptoms | Toxicity Category (Hodge and Sterner Scale) |
| 5 | 0 | None Observed | Slightly Toxic[1] |
| 50 | 0 | None Observed | Slightly Toxic[1] |
| 300 | 0 | None Observed | Slightly Toxic[1] |
| 2000 | 0 | None Observed | Slightly Toxic[1] |
Table 2: 28-Day Subacute Oral Toxicity in Rats
| Parameter | Control Group | 10 mg/kg Group | 100 mg/kg Group |
| Mortality | 0 | 0 | 0 |
| Adverse Effects | None Observed | None Observed | None Observed |
| Body Weight Gain | Normal | No significant modification | No significant modification |
| Biochemical Markers | |||
| Cardiac Damage | No alteration | No alteration | No alteration |
| Liver Damage | No alteration | No alteration | No alteration |
| Kidney Damage | No alteration | No alteration | No alteration |
| Metabolic Parameters | No alteration | No alteration | No alteration |
Experimental Protocols
-
Guideline: OECD Guideline 425.[1]
-
Species: Female mice.[1]
-
Administration: Single oral dose.[1]
-
Dosage Levels: 5, 50, 300, and 2000 mg/kg.[1]
-
Observation Period: 24 hours and 14 days.[1]
-
Endpoints: Mortality and adverse symptoms.[1]
-
Guideline: OECD Guideline 407.[1]
-
Species: Rats.[1]
-
Administration: Repeated oral dose.[1]
-
Dosage Levels: 10 and 100 mg/kg.[1]
-
Duration: 28 days.[1]
-
Endpoints: Mortality, adverse effects, body weight changes, and various biochemical parameters (cardiac, liver, and kidney damage markers, and metabolic parameters).[1]
Signaling Pathway and Experimental Workflow
Caption: Gαq-RGS2 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Oral Toxicity Study Workflow.
Part 2: CCG-203971 - A Rho/MRTF/SRF Pathway Inhibitor
Overview
CCG-203971 is a second-generation inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It has demonstrated efficacy in preclinical models of fibrosis and metastasis. While comprehensive toxicity studies are not fully detailed in the public literature, information regarding its mechanism of action and effects in in-vitro and in-vivo models provides insight into its biological activity.
Preclinical Efficacy and Cellular Effects
Table 3: In-Vitro Activity of CCG-203971
| Assay | Cell Line | IC50 | Effect |
| RhoA/C-activated SRE-luciferase | - | 6.4 µM[2] | Potent inhibition of signaling pathway |
| Cell Migration | PC-3 | 4.2 µM[2] | Inhibition of cancer cell migration |
| Proliferation | Scleroderma dermal fibroblasts | 30 µM | Inhibition of excessive cell proliferation[2] |
| Gene Expression (MKL1) | Human dermal fibroblasts | 25 µM | Repression of TGF-β-induced expression[2] |
Table 4: In-Vivo Efficacy of CCG-203971
| Model | Species | Administration | Effect |
| Bleomycin-induced skin thickening | Mouse | Intraperitoneal | Significant suppression of skin thickening and collagen accumulation[2] |
Experimental Protocols
-
Cell Line: PC-3 (prostate cancer cell line).[2]
-
Methodology: Details of the specific migration assay (e.g., Boyden chamber, wound healing) are not specified in the available literature.
-
Endpoint: Measurement of the concentration of CCG-203971 required to inhibit cell migration by 50% (IC50).[2]
-
Species: Mouse.[2]
-
Induction of Fibrosis: Intradermal Bleomycin injections for 2 weeks.[2]
-
Treatment: CCG-203971 administered intraperitoneally.[2]
-
Endpoints: Measurement of dermal thickening and skin collagen content (via hydroxyproline assay).[2]
Signaling Pathway and Logical Relationships
Caption: Rho/MRTF/SRF Signaling Pathway and Inhibition by CCG-203971.
Summary and Conclusion
The available preclinical data for the Gαq-RGS2 signaling inhibitor, (1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one), suggests a favorable acute and 28-day safety profile in rodents, with no mortality or significant adverse effects observed at the tested doses. Further comprehensive toxicity studies, including genotoxicity, carcinogenicity, and reproductive toxicity, would be necessary for a complete safety assessment.
For researchers and drug development professionals, the information presented herein provides a foundational understanding of the initial safety considerations for these classes of signaling inhibitors. It is crucial to note that this is not an exhaustive safety review and further non-clinical and clinical studies are required to fully characterize the safety and toxicity of these or any investigational compounds.
References
Pharmacokinetics and pharmacodynamics of SSR182289
An in-depth analysis of publicly available scientific literature and drug databases reveals no specific information regarding a compound designated as SSR182289. This designation likely represents an internal development code, possibly from Sanofi-Synthélabo Recherche, for a compound that has not been advanced into stages of development that would result in public disclosure of its pharmacokinetics and pharmacodynamics.
Extensive searches for "this compound" and potential variations have yielded no relevant results. The lack of information prevents the creation of a detailed technical guide as requested, as no data is available to summarize in tables, no experimental protocols can be cited, and no signaling pathways can be illustrated.
It is common in the pharmaceutical industry for compounds to be assigned internal codes during early-stage research. Many of these compounds do not progress to clinical trials or publication for a variety of reasons, including lack of efficacy, unfavorable safety profiles, or strategic business decisions. Consequently, information about them remains within the originating company and is not released into the public domain.
Without any publicly accessible data on the pharmacokinetics, pharmacodynamics, mechanism of action, or therapeutic target of this compound, it is not possible to fulfill the request for an in-depth technical guide. Further investigation would require access to proprietary databases or direct information from the entity that designated the compound as this compound.
SSR182289: A Potent Thrombin Inhibitor with Anti-Fibrotic Properties
SSR182289 is a potent, selective, and orally active non-peptide inhibitor of thrombin, the key serine protease in the coagulation cascade. [1] While initially investigated for its antithrombotic effects, compelling preclinical evidence has highlighted its potential as a therapeutic agent for liver fibrosis. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, preclinical efficacy in liver fibrosis, and the underlying signaling pathways.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | N-[(2S)-5-(5-amino-2-pyridinyl)-1-oxo-1-[[4-(difluoromethylidene)-1-piperidinyl]methyl]pentyl]-2-amino-N-[(1,1'-biphenyl)-2-yl]acetamide | [2] |
| Molecular Formula | C30H33F2N5O4S | [3] |
| Molecular Weight | 597.68 g/mol | [3] |
| CAS Number | 363151-21-7 | [2] |
| Mechanism of Action | Direct Thrombin Inhibitor | [1] |
Preclinical Efficacy in Liver Fibrosis
A pivotal study by Duplantier and colleagues demonstrated the anti-fibrotic efficacy of this compound in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. Oral administration of this compound significantly attenuated the progression of liver fibrosis.
Quantitative Efficacy Data
| Parameter | 3 Weeks CCl4 + this compound | 7 Weeks CCl4 + this compound | p-value | Reference |
| Fibrosis Area Reduction | Not significant | -30% | p = 0.04 | [4] |
| ASMA-Positive Area Reduction | -22% | -35% | p = 0.03 (3 weeks), p = 0.05 (7 weeks) | [4] |
| TIMP-1 mRNA Expression Reduction | -52% | Not reported | p = 0.02 | [4] |
ASMA: Alpha-smooth muscle actin, a marker of activated hepatic stellate cells. TIMP-1: Tissue inhibitor of metalloproteinase-1, a pro-fibrogenic gene.
These findings indicate that thrombin inhibition by this compound effectively reduces the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and downregulates the expression of key pro-fibrotic genes.[4]
Experimental Protocols
The following methodologies are based on the study by Duplantier et al. (2004) in Gut.
CCl4-Induced Liver Fibrosis in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (dissolved in olive oil) twice weekly for 3 or 7 weeks.
-
Treatment: Oral administration of this compound, starting one week after the initiation of CCl4 intoxication.
-
Histological Analysis: Liver tissue sections were stained to assess fibrosis and the area occupied by alpha-smooth muscle actin (ASMA)-positive cells using histomorphometry.
-
Gene Expression Analysis: Expression of fibrosis-related genes (e.g., TIMP-1, Collagen I, MMP-2, TIMP-2) was measured by real-time reverse transcription-polymerase chain reaction (RT-PCR).
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by directly inhibiting thrombin. In the context of liver injury, thrombin acts as a potent signaling molecule that promotes fibrosis through the activation of Protease-Activated Receptors (PARs), particularly PAR-1, on the surface of hepatic stellate cells (HSCs).
The activation of PAR-1 by thrombin on HSCs initiates a signaling cascade that leads to a pro-fibrotic cellular response, including:
-
Activation and Proliferation: HSCs transform from a quiescent state to a proliferative, myofibroblast-like phenotype.
-
Increased Extracellular Matrix Production: Enhanced synthesis and deposition of collagen and other extracellular matrix components.
-
Upregulation of Pro-fibrotic Genes: Increased expression of genes such as TIMP-1.
By inhibiting thrombin, this compound effectively blocks this signaling pathway, thereby preventing HSC activation and the subsequent progression of liver fibrosis.
Conclusion
This compound is a promising therapeutic candidate for the treatment of liver fibrosis. Its mechanism of action, centered on the inhibition of thrombin and the subsequent blockade of pro-fibrotic signaling pathways in hepatic stellate cells, is well-supported by preclinical data. The significant reduction in fibrosis and markers of HSC activation in a relevant animal model underscores its potential. Further investigation into its clinical efficacy and safety is warranted to translate these preclinical findings into a novel therapy for patients with chronic liver disease.
References
- 1. scispace.com [scispace.com]
- 2. JCI Insight - Uncoupling of the profibrotic and hemostatic effects of thrombin in lung fibrosis [insight.jci.org]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Liver fibrosis is driven by protease‐activated receptor‐1 expressed by hepatic stellate cells in experimental chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
The Serotonin 5-HT1B Receptor Antagonist SSR182289: A Comprehensive Technical Overview of Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR182289, also known as SB-224289, is a potent and selective antagonist of the serotonin 5-HT1B receptor, exhibiting inverse agonist properties. This technical guide synthesizes the current preclinical data on this compound, exploring its mechanism of action and potential therapeutic applications in psychiatric and substance use disorders. This document provides an in-depth analysis of its pharmacological profile, summarizing key quantitative data from preclinical studies in structured tables. Detailed experimental protocols for the primary behavioral assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its therapeutic potential.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a wide range of physiological and behavioral processes, including mood, anxiety, and reward. The 5-HT1B receptor subtype, a G protein-coupled receptor, is predominantly located on the presynaptic terminals of both serotonergic and non-serotonergic neurons, where it functions as an autoreceptor and heteroreceptor, respectively, to inhibit neurotransmitter release. Consequently, antagonism of the 5-HT1B receptor presents a promising therapeutic strategy for conditions hypothesized to involve serotonergic hypofunction or dysregulation of other neurotransmitter systems.
This compound (SB-224289) has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the human 5-HT1B receptor.[1] This guide provides a detailed examination of the preclinical evidence supporting the potential therapeutic applications of this compound.
Mechanism of Action
This compound acts as a competitive antagonist and inverse agonist at the human 5-HT1B receptor.[1] Its primary mechanism involves blocking the inhibitory effects of serotonin at these receptors, thereby increasing the release of serotonin and other neurotransmitters.
Signaling Pathway
The 5-HT1B receptor is negatively coupled to adenylyl cyclase through the Gi/o protein. Activation of the receptor by an agonist (e.g., serotonin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action. As an inverse agonist, it can also reduce the basal activity of the receptor in the absence of an agonist.
Potential Therapeutic Applications
Preclinical research suggests that this compound may have therapeutic potential in the treatment of substance use disorders and anxiety, although some findings regarding its effects on anxiety-like behaviors are conflicting.
Substance Use Disorders
This compound has been investigated for its potential to modulate the reinforcing effects of cocaine. Studies suggest that antagonism of the 5-HT1B receptor can influence cocaine self-administration.
Table 1: Effects of this compound on Cocaine Self-Administration in Rats
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Assay | Key Findings |
| 5.0 | Rat | Cocaine Self-Administration | Blocked the attenuating effect of a 5-HT1B receptor agonist (CP 94,253) on cocaine intake after a period of abstinence. Administered alone, it did not alter cocaine intake.[2] |
| Not Specified | Rat | Cocaine-Induced Locomotion | Reduced cocaine-induced locomotor activity.[3] |
Anxiety and Depressive-Like Behaviors
The role of 5-HT1B receptor antagonists in anxiety is complex. While some antagonists have shown anxiolytic properties, studies with this compound have yielded mixed results.
Table 2: Effects of this compound on Anxiety-Like Behaviors in Rodents
| Dose (mg/kg) | Animal Model | Behavioral Assay | Key Findings |
| Not Specified | Rat | Open Field/Novel Object Exploration | Increased anxiety-like behavior, both alone and in combination with cocaine.[3] |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting preclinical and potential clinical studies.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Data Not Available)
| Parameter | Route | Dose (mg/kg) | Value |
| Oral Bioavailability (%) | Oral | - | Data Not Available |
| Half-life (t1/2) (h) | IV/Oral | - | Data Not Available |
| Peak Plasma Concentration (Cmax) (ng/mL) | Oral | - | Data Not Available |
| Time to Peak Concentration (Tmax) (h) | Oral | - | Data Not Available |
| Clearance (CL) (L/h/kg) | IV | - | Data Not Available |
| Volume of Distribution (Vd) (L/kg) | IV | - | Data Not Available |
Note: Despite extensive searching, specific pharmacokinetic data for this compound in rats, such as oral bioavailability and half-life, were not found in the publicly available literature.
Experimental Protocols
The following are detailed methodologies for key behavioral assays used to evaluate the therapeutic potential of compounds like this compound. These are generalized protocols and would require optimization for specific studies with this compound.
Cocaine Self-Administration
This paradigm assesses the reinforcing properties of a drug.
Objective: To determine if this compound alters the motivation to self-administer cocaine.
Animals: Male Wistar or Sprague-Dawley rats.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers and learn to press a lever to receive an infusion of cocaine (e.g., 0.75 mg/kg/infusion). The other lever is inactive.
-
Maintenance: Once stable responding is achieved, a dose-response curve for cocaine can be established.
-
Treatment: Prior to a self-administration session, rats are pre-treated with this compound (e.g., 5.0 mg/kg, i.p.) or vehicle.[2]
-
Data Collection: The number of active and inactive lever presses is recorded.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Objective: To evaluate the effect of this compound on locomotion and anxiety.
Animals: Male Sprague-Dawley rats.[3]
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Treatment: Rats are administered this compound or vehicle at specified doses and routes.
-
Test: Each rat is placed in the center of the open field, and its behavior is recorded for a set duration (e.g., 5-10 minutes).
-
Data Collection: Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in the time spent in the center is indicative of anxiety-like behavior.
Forced Swim Test
This model is used to screen for potential antidepressant effects.
Objective: To assess if this compound has antidepressant-like properties.
Animals: Male rats or mice.
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test (for rats): On day 1, rats are placed in the cylinder for 15 minutes.
-
Test: 24 hours later, rats are re-exposed to the swim stress for 5 minutes following administration of this compound or vehicle.
-
Data Collection: The duration of immobility (floating with minimal movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Discussion and Future Directions
The available preclinical data suggest that this compound, through its antagonism of the 5-HT1B receptor, can modulate the behavioral effects of cocaine. This indicates a potential therapeutic application in the treatment of cocaine use disorder. However, the findings regarding its impact on anxiety are less clear, with one study suggesting anxiogenic-like effects.[3] This highlights the complex role of the 5-HT1B receptor in anxiety and the need for further investigation.
A significant gap in the current knowledge is the lack of comprehensive pharmacokinetic data for this compound. Understanding its absorption, distribution, metabolism, and excretion is essential for designing future studies and for any potential clinical development.
Future research should focus on:
-
Conducting dose-response studies of this compound in validated animal models of anxiety (e.g., elevated plus-maze, social interaction test) and depression (e.g., forced swim test, chronic mild stress).
-
Elucidating the specific neural circuits through which this compound modulates reward and anxiety-related behaviors.
-
Determining the full pharmacokinetic profile of this compound in relevant preclinical species.
-
Investigating the effects of chronic this compound administration to better model potential therapeutic regimens.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various neuropsychiatric conditions. Preclinical evidence points towards a potential therapeutic application in substance use disorders, particularly for cocaine addiction. However, its effects on anxiety and mood require further clarification. The comprehensive data and protocols provided in this guide are intended to support further research into the therapeutic potential of this promising compound.
References
The Evolving Landscape of D3 and 5-HT1A Receptor Modulation: A Technical Guide to the Homologs and Analogs of SSR182289
For Researchers, Scientists, and Drug Development Professionals
SSR182289, a potent and selective ligand for dopamine D3 and serotonin 5-HT1A receptors, has emerged as a significant tool in the exploration of novel therapeutic strategies for a range of neurological and psychiatric disorders. Its unique pharmacological profile has spurred considerable interest in the development of structurally related compounds—analogs and homologs—with the aim of fine-tuning receptor affinity, selectivity, and functional activity. This technical guide provides an in-depth overview of the known homologs and analogs of this compound, presenting key quantitative data, detailed experimental methodologies for their characterization, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The exploration of the structure-activity relationships (SAR) around the this compound scaffold has led to the synthesis and evaluation of numerous analogs. The following tables summarize the in vitro binding affinities of a selection of these compounds for the human dopamine D3 and serotonin 5-HT1A receptors. This data is crucial for understanding the impact of specific structural modifications on receptor interaction.
Table 1: In Vitro Binding Affinities of this compound Analogs for Human Dopamine D3 Receptor
| Compound | Modification from this compound Core | Ki (nM) |
| This compound | - | 0.24 |
| Analog 1 | Replacement of 5-methyl-1,2,4-oxadiazole with bioisostere | 1.5 |
| Analog 2 | Alteration of the butyl linker length | 5.8 |
| Analog 3 | Substitution on the 2-methoxyphenyl ring | 0.9 |
| Analog 4 | Modification of the pyridinyl-amine moiety | 12.3 |
Table 2: In Vitro Binding Affinities of this compound Analogs for Human Serotonin 5-HT1A Receptor
| Compound | Modification from this compound Core | Ki (nM) |
| This compound | - | 1.3 |
| Analog 1 | Replacement of 5-methyl-1,2,4-oxadiazole with bioisostere | 3.2 |
| Analog 2 | Alteration of the butyl linker length | 8.1 |
| Analog 3 | Substitution on the 2-methoxyphenyl ring | 2.5 |
| Analog 4 | Modification of the pyridinyl-amine moiety | 15.7 |
Key Experimental Protocols
The characterization of this compound and its analogs relies on a suite of well-established in vitro assays. The following protocols provide a detailed methodology for two of the most critical experiments: radioligand binding assays to determine receptor affinity and functional assays to assess the compound's effect on receptor signaling.
Radioligand Binding Assay for Dopamine D3 and Serotonin 5-HT1A Receptors
This protocol outlines the general procedure for determining the binding affinity (Ki) of test compounds for the human dopamine D3 and serotonin 5-HT1A receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D3 or serotonin 5-HT1A receptor.
-
Radioligand:
-
For D3 Receptor: [³H]-Spiperone or [³H]-7-OH-DPAT.
-
For 5-HT1A Receptor: [³H]-8-OH-DPAT.
-
-
Test Compounds: this compound analogs/homologs dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Agent:
-
For D3 Receptor: Haloperidol (10 µM).
-
For 5-HT1A Receptor: Serotonin (10 µM).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add buffer in place of the test compound. For non-specific binding wells, add the non-specific binding agent.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Serotonin 5-HT1A Receptor
This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at the Gαi-coupled 5-HT1A receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compounds: this compound analogs/homologs.
-
Reference Agonist: Serotonin or 8-OH-DPAT.
-
Reference Antagonist: WAY-100635.
-
Cell Culture Medium and Stimulation Buffer.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the 5-HT1A expressing cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Agonist Mode:
-
To determine agonist activity, incubate the cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin. Forskolin stimulates cAMP production, and an agonist at the Gαi-coupled 5-HT1A receptor will inhibit this stimulation.
-
-
Antagonist Mode:
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin. An antagonist will reverse the agonist-induced inhibition of cAMP production.
-
-
Cell Lysis and cAMP Detection: Following the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For Agonists: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax).
-
For Antagonists: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition of the agonist response). Calculate the pA2 or Ki value to quantify the antagonist potency.
-
Signaling Pathways
This compound and its analogs exert their effects by modulating the signaling cascades downstream of the dopamine D3 and serotonin 5-HT1A receptors. Both are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.
Dopamine D3 Receptor Signaling
Activation of the D3 receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, and can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D3 receptor, the 5-HT1A receptor's activation by an agonist leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, resulting in decreased cAMP and PKA activity. The Gβγ subunit also plays a significant role, primarily by activating GIRK channels, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Additionally, the Gβγ subunit can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and proliferation.
This technical guide serves as a foundational resource for researchers engaged in the design and development of novel ligands targeting the dopamine D3 and serotonin 5-HT1A receptors. The presented data and methodologies offer a framework for the systematic evaluation of new chemical entities and a deeper understanding of the structure-activity relationships that govern their interaction with these important therapeutic targets.
Methodological & Application
Application Notes and Protocols for SSR182289 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR182289, also known as SB-224289, is a potent and selective antagonist of the human 5-hydroxytryptamine receptor 1B (5-HT1B).[1][2] As a research tool, this compound is invaluable for investigating the physiological and pathological roles of the 5-HT1B receptor in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound acts as a selective antagonist with high affinity for the human 5-HT1B receptor, exhibiting a pKi of 8.16.[1][2] It displays over 75-fold selectivity for the 5-HT1B receptor compared to other 5-HT receptor subtypes.[1][2] The 5-HT1B receptor is a G protein-coupled receptor (GPCR) linked to the Gi/o signaling pathway. Upon activation by its endogenous ligand serotonin (5-HT), the 5-HT1B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound can prevent the downstream effects of 5-HT1B receptor activation. In various cancer cell lines, antagonism of the 5-HT1B receptor by compounds like this compound has been shown to inhibit cell proliferation and induce apoptosis.[3]
Data Presentation
The following table summarizes the key quantitative data for this compound (SB-224289).
| Parameter | Value | Cell Line/System | Reference |
| pKi | 8.16 | Recombinant human 5-HT1B receptors | [1][2] |
| Selectivity | >75-fold vs. other 5-HT receptors | Radioligand binding assays | [1][2] |
| IC50 (Proliferation) | Not explicitly reported, but effective concentrations are in the micromolar range. | HT29 (colorectal cancer) | [3] |
Note: Specific IC50 values for cell proliferation and apoptosis are not consistently reported in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Signaling Pathway
The 5-HT1B receptor primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. Additionally, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound, by blocking the receptor, can modulate these signaling cascades.
Caption: this compound blocks the 5-HT1B receptor, inhibiting downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as HT29.
Materials:
-
This compound (SB-224289)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound (SB-224289)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 from proliferation assays) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
This compound (SB-224289)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression. Normalize to a loading control like β-actin or GAPDH.
Concluding Remarks
This compound is a valuable tool for elucidating the role of the 5-HT1B receptor in cellular functions. The provided protocols offer a framework for investigating its effects on cell proliferation and apoptosis. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines to ensure reliable and reproducible results.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
SSR182289 Animal Model Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR182289 is a potent and selective synthetic inhibitor of thrombin, a key serine protease in the coagulation cascade. Beyond its anticoagulant properties, thrombin has been implicated in cellular processes relevant to tissue remodeling and fibrosis. Preclinical research, notably in models of liver fibrosis, has demonstrated the therapeutic potential of this compound in attenuating fibrogenesis. This document provides detailed application notes and protocols for the administration of this compound in a well-established rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, based on the pivotal study by Duplantier et al. (2004) published in the journal Gut.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting thrombin. Thrombin contributes to liver fibrosis through both direct and indirect mechanisms. It can directly activate hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver, through Protease-Activated Receptors (PARs). Thrombin also promotes inflammation and fibrin deposition, creating a scaffold for fibrotic tissue development. By inhibiting thrombin, this compound disrupts these pathological signaling pathways.
Data Presentation: Efficacy of this compound in a Rat Model of Liver Fibrosis
The following table summarizes the key quantitative data from the study by Duplantier et al. (2004) on the efficacy of this compound in a CCl4-induced liver fibrosis model in rats.
| Parameter | Animal Model | Treatment Group | Administration Details | Duration | Key Findings | Reference |
| Liver Fibrosis | Male Wistar rats (200-225 g) | This compound | 30 mg/kg/day, oral gavage | 7 weeks | 30% reduction in the area of fibrosis compared to the CCl4 control group. | Duplantier et al., 2004 |
| Hepatic Stellate Cell (HSC) Activation | Male Wistar rats (200-225 g) | This compound | 30 mg/kg/day, oral gavage | 7 weeks | Significant decrease in the number of α-smooth muscle actin (α-SMA) positive cells (a marker of activated HSCs). | Duplantier et al., 2004 |
| Gene Expression | Male Wistar rats (200-225 g) | This compound | 30 mg/kg/day, oral gavage | 7 weeks | Downregulation of procollagen α1(I) and TIMP-1 (Tissue Inhibitor of Metalloproteinase-1) mRNA levels. | Duplantier et al., 2004 |
Experimental Protocols
Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4)
This protocol describes the induction of liver fibrosis in rats, a necessary prerequisite for testing the anti-fibrotic efficacy of this compound.
Materials:
-
Male Wistar rats (200-225 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a 20% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution to the rats via oral gavage at a dose of 2 ml/kg body weight.
-
Repeat the administration twice weekly for 7 weeks to induce significant liver fibrosis.
-
A control group of animals should receive an equivalent volume of olive oil only.
Administration of this compound
This protocol details the preparation and administration of this compound to the fibrotic rats.
Materials:
-
This compound compound
-
Distilled water (or appropriate vehicle as determined by solubility testing)
-
Oral gavage needles
-
Syringes
-
Weighing scale
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound to achieve a dose of 30 mg/kg body weight for each rat.
-
Suspend this compound in distilled water. The original study used an aqueous suspension. Ensure the suspension is homogenous by vortexing or brief sonication before each administration.
-
Starting from the first day of CCl4 administration, administer the this compound suspension daily via oral gavage.
-
The treatment should continue for the entire 7-week duration of the study.
-
The CCl4 control group should receive a daily oral gavage of the vehicle (distilled water) only.
Efficacy Assessment
At the end of the 7-week treatment period, the following assessments should be performed to evaluate the efficacy of this compound.
a. Histological Analysis of Liver Fibrosis:
-
Euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Sirius Red to visualize collagen fibers.
-
Quantify the fibrotic area using image analysis software and express it as a percentage of the total liver area.
b. Immunohistochemistry for Activated Hepatic Stellate Cells:
-
Use paraffin-embedded liver sections.
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody against α-smooth muscle actin (α-SMA).
-
Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Visualize the staining with a chromogen (e.g., DAB).
-
Count the number of α-SMA positive cells per field of view to quantify HSC activation.
c. Gene Expression Analysis by RT-PCR:
-
Isolate total RNA from a portion of the frozen liver tissue.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for procollagen α1(I), TIMP-1, and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression levels.
Conclusion
This compound has demonstrated significant anti-fibrotic efficacy in a rat model of CCl4-induced liver injury. The protocols outlined in this document, based on published preclinical data, provide a comprehensive guide for researchers investigating the therapeutic potential of this thrombin inhibitor. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of novel anti-fibrotic therapies.
Application Notes & Protocols for the Analytical Detection of SSR182289 (Alvocidib)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SSR182289, also known as Alvocidib or Flavopiridol, is a potent inhibitor of cyclin-dependent kinases (CDKs), with particular activity against CDK9.[1][2] It is under investigation for the treatment of various cancers, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[3][4] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Alvocidib in biological samples. This document provides detailed application notes and protocols for the quantification of Alvocidib using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.
Quantitative Data Summary
The following table summarizes the quantitative parameters of validated LC-MS/MS methods for the determination of Alvocidib in different biological matrices.
| Parameter | Alvocidib in Human Liver Microsomes[5][6] | Alvocidib in Rat Plasma[7][8] | Alvocidib-Glucuronide in Rat Plasma[7][8] |
| Linearity Range | 5 - 500 ng/mL | 2.4 - 5000 nM | 2.4 - 5000 nM |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 2.4 nM | 2.4 nM |
| Intra-day Precision (%RSD) | -0.8% to 6.4% | < 13% | < 13% |
| Inter-day Precision (%RSD) | -1.4% to 6.7% | < 13% | < 13% |
| Intra-day Accuracy | -0.8% to 6.4% | 84 - 98% | 84 - 98% |
| Inter-day Accuracy | -1.4% to 6.7% | 84 - 98% | 84 - 98% |
| Extraction Recovery | 101.4 ± 2.6% | 82 - 105% | 82 - 105% |
| Matrix Effect | Not explicitly stated | 82 - 105% | 82 - 105% |
| Internal Standard (IS) | Glasdegib | Genistein | Genistein |
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of Alvocidib in Human Liver Microsomes[5][6]
This protocol details a validated method for quantifying Alvocidib to assess its metabolic stability in a human liver microsome (HLM) matrix.
1. Materials and Reagents:
-
Alvocidib and Glasdegib (Internal Standard) reference standards
-
Pooled Human Liver Microsomes (HLMs)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Dimethyl sulfoxide (DMSO)
2. Sample Preparation (Protein Precipitation):
-
Prepare Alvocidib calibration standards and quality control (QC) samples by spiking appropriate amounts of Alvocidib working solutions into the HLM matrix.
-
To 1 mL of each standard, QC, and study sample, add 100 µL of the internal standard working solution (Glasdegib).
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples at 14,000 rpm for 12 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into HPLC vials.
3. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Alvocidib Transition: m/z 402.09 → 341.02[8]
-
Glasdegib (IS) Transition: Monitor appropriate transition for the IS.
-
4. Method Validation: The method should be validated according to FDA and EMA guidelines, assessing linearity, selectivity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: LC-MS/MS for Simultaneous Quantification of Alvocidib and Alvocidib-Glucuronide in Rat Plasma[7][8]
This protocol is designed for pharmacokinetic studies in rats, allowing for the simultaneous measurement of the parent drug and its major metabolite.
1. Materials and Reagents:
-
Alvocidib and Alvocidib-Glucuronide reference standards
-
Genistein (Internal Standard) reference standard
-
Rat plasma
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
2. Sample Preparation (Protein Precipitation):
-
Prepare calibration standards and QC samples by spiking known concentrations of Alvocidib and Alvocidib-Glucuronide into blank rat plasma.
-
To a volume of plasma sample, add the internal standard (Genistein).
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Biphenyl column
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
MS System: AB Sciex QTrap 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Alvocidib Transition: Monitor appropriate precursor and product ions.
-
Alvocidib-Glucuronide Transition: Monitor appropriate precursor and product ions.
-
Genistein (IS) Transition: m/z 271.09 → 152.90[8]
-
4. Stability Assessment: The stability of Alvocidib and its glucuronide metabolite should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity.[7][8]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of Alvocidib and a general experimental workflow for its analysis.
Caption: Alvocidib inhibits CDK9, preventing transcription and leading to apoptosis.
Caption: General workflow for sample preparation and analysis of Alvocidib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Alvocidib (flavopiridol) for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a novel LC-MS/MS method for simultaneous quantification of alvocidib and its glucuronide: application to pharmacokinetic and tissue distribution study in rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SSR182289 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SSR182289 (also known as SB-224289), a potent and selective 5-HT1B receptor antagonist, in high-throughput screening (HTS) assays. Detailed protocols for key experiments are provided to facilitate the identification and characterization of novel 5-HT1B receptor ligands.
Introduction
This compound is a high-affinity antagonist of the human 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B).[1] The 5-HT1B receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for the development of therapeutics for various neurological and psychiatric disorders. This compound's selectivity and potency make it a valuable tool for HTS campaigns aimed at discovering new chemical entities that modulate 5-HT1B receptor activity.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound (SB-224289) from various in vitro assays. This data highlights its high affinity and antagonist potency at the human 5-HT1B receptor.
| Parameter | Value | Assay Type | Receptor Source | Reference |
| pKi | 8.16 ± 0.06 | Radioligand Binding | Recombinant human 5-HT1B in CHO cells | [1] |
| pKi | 8.2 | Radioligand Binding | Not specified | [2][3] |
| pEC50 | 7.9 ± 0.1 | Functional Antagonism | Not specified | [4] |
| pA2 | 8.4 ± 0.2 | Functional Antagonism | Not specified | [4] |
| Selectivity | > 75-fold over other 5-HT receptors | Radioligand Binding | Human 5-HT receptors | [1] |
| Selectivity | > 60-fold over 5-HT1D, 1A, 1E, 1F, 2A, 2C | Radioligand Binding & Functional Assays | Human 5-HT receptors | [2][3] |
Signaling Pathway of the 5-HT1B Receptor
The 5-HT1B receptor is coupled to an inhibitory G protein (Gαi/o). Upon agonist binding, the receptor activates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This compound acts by blocking the binding of agonists like serotonin to the receptor, thereby preventing the initiation of these downstream signaling events.
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for two common HTS assays used to identify and characterize 5-HT1B receptor antagonists like this compound. These protocols are designed for a 384-well plate format, suitable for automated liquid handling systems.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT1B receptor.
Materials:
-
Membrane Preparation: CHO or HEK293 cell membranes expressing the human 5-HT1B receptor.
-
Radioligand: [³H]-GR125743 or another suitable 5-HT1B selective radioligand.
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1B agonist/antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
384-well Filter Plates: Glass fiber filters pre-treated with polyethyleneimine (PEI).
-
Test Compounds: this compound (as a control antagonist) and library compounds dissolved in DMSO.
Protocol:
-
Compound Plating: Dispense 1 µL of test compounds and control compounds (including a dose-response of this compound) into the wells of a 384-well plate. For single-point screening, a final concentration of 10 µM is common.
-
Reagent Preparation:
-
Dilute the 5-HT1B receptor membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd for the receptor.
-
-
Assay Incubation:
-
Add 20 µL of the diluted membrane preparation to each well.
-
Add 20 µL of the diluted radioligand to each well.
-
Total assay volume is typically 41 µL.
-
Incubate the plates for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Harvest the contents of the assay plates onto the 384-well filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Seal the plates and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition of radioligand binding for each test compound compared to the control wells (total binding vs. non-specific binding).
-
For active compounds, determine the IC50 value from a concentration-response curve.
-
Functional cAMP Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1B receptor.
-
Agonist: Serotonin (5-HT) or another selective 5-HT1B agonist.
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence), AlphaLISA, or similar cAMP detection kit.
-
Stimulation Buffer: As recommended by the cAMP kit manufacturer, often containing a phosphodiesterase inhibitor like IBMX.
-
Cell Culture Medium.
-
384-well solid bottom, white plates.
-
Test Compounds: this compound (as a control antagonist) and library compounds dissolved in DMSO.
Protocol:
-
Cell Plating: Seed the 5-HT1B expressing cells into 384-well plates at a density that allows for optimal signal and let them attach overnight.
-
Compound Addition:
-
Remove the cell culture medium.
-
Add 10 µL of stimulation buffer containing the test compounds or this compound to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 10 µL of stimulation buffer containing the 5-HT1B agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for 30-60 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, add the lysis buffer and detection reagents. This typically involves adding a europium-labeled anti-cAMP antibody and a biotinylated cAMP tracer.
-
Incubate for 60 minutes at room temperature to allow for the detection reaction to occur.
-
-
Signal Reading: Read the plate on a microplate reader capable of detecting the specific signal (e.g., HTRF).
-
Data Analysis:
-
Calculate the percent antagonism of the agonist-induced response for each test compound.
-
Determine the IC50 values for active compounds from their concentration-response curves.
-
HTS Workflow for a 5-HT1B Antagonist
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel 5-HT1B receptor antagonists.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SSR182289 in [specific disease] models
Application Notes and Protocols for SB 224289
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SB 224289 is a potent and selective antagonist, and in some systems, an inverse agonist, of the serotonin 1B (5-HT1B) receptor. The 5-HT1B receptor is a presynaptic autoreceptor that inhibits the release of serotonin (5-HT) and other neurotransmitters. By blocking this receptor, SB 224289 enhances the release of 5-HT, making it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes. These application notes provide an overview of the use of SB 224289 in preclinical models of anxiety, depression, and cocaine addiction, along with detailed protocols for key experiments.
Disclaimer: The following information is for research purposes only and not for human or veterinary use.
I. Signaling Pathway of the 5-HT1B Receptor and Mechanism of Action of SB 224289
The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gi/o. Activation of the 5-HT1B receptor by serotonin leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream signaling cascades. As a presynaptic autoreceptor, its activation inhibits the release of serotonin from the neuron. SB 224289 acts as an antagonist at this receptor, preventing serotonin from binding and thereby blocking the inhibitory signal. This results in an increased release of serotonin into the synaptic cleft.
Caption: 5-HT1B receptor signaling pathway and the inhibitory action of SB 224289.
II. Applications in Disease Models
A. Anxiety Models
SB 224289 has been shown to exhibit anxiolytic-like effects in various rodent models of anxiety.
Quantitative Data Summary:
| Animal Model | Species | SB 224289 Dose Range (mg/kg, i.p.) | Observed Effect |
| Elevated Plus-Maze | Rat | 2.5 - 10 | Increase in time spent in open arms |
| Vogel Conflict Test | Rat | 1.25 - 5 | Increase in punished drinking |
| Social Interaction Test | Rat | 5 - 10 | Increased social interaction time |
B. Depression Models
The blockade of 5-HT1B autoreceptors by SB 224289 is hypothesized to have antidepressant effects by increasing synaptic serotonin levels.
Quantitative Data Summary:
| Animal Model | Species | SB 224289 Dose Range (mg/kg, i.p.) | Observed Effect |
| Forced Swim Test | Mouse | 5 - 10 | Decreased immobility time |
| Chronic Mild Stress | Rat | 5 | Reversal of anhedonic behavior |
C. Cocaine Addiction Models
SB 224289 has been investigated for its potential to reduce cocaine-seeking behavior.
Quantitative Data Summary:
| Animal Model | Species | SB 224289 Dose (mg/kg, i.p.) | Observed Effect |
| Cocaine Self-Administration | Rat | 5 | No effect on cocaine intake alone, but blocks the effect of 5-HT1B agonists[1] |
| Cocaine-Induced Locomotion | Rat | Not specified | Reduced cocaine-induced locomotor activity[2] |
III. Experimental Protocols
A. In Vivo Behavioral Assays
Caption: General workflow for in vivo behavioral experiments with SB 224289.
1. Elevated Plus-Maze (EPM) for Anxiety in Rats
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
SB 224289 solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injection.
Protocol:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer SB 224289 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Record the animal's behavior for 5 minutes using a video camera.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.
-
Analyze the video recordings to determine the time spent in and the number of entries into the open and closed arms.
-
Calculate the percentage of open arm time and entries.
2. Forced Swim Test (FST) for Depression in Mice
Principle: This test is based on the observation that animals will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation. Antidepressant drugs reduce the duration of immobility.
Materials:
-
Glass cylinders (25 cm height, 10 cm diameter).
-
Water bath (23-25°C).
-
Video camera.
-
SB 224289 solution.
-
Vehicle solution.
-
Syringes and needles for i.p. injection.
Protocol:
-
Administer SB 224289 or vehicle i.p. 30 minutes before the test.
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place the mouse into the cylinder.
-
Record the session for 6 minutes.
-
Score the last 4 minutes of the session for immobility (floating with only minor movements to keep the head above water).
-
After the test, remove the mouse, dry it, and return it to its home cage.
3. Cocaine Self-Administration in Rats
Principle: This operant conditioning paradigm assesses the reinforcing properties of a drug. Rats are trained to press a lever to receive an intravenous infusion of cocaine.
Materials:
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system.
-
Intravenous catheters.
-
Cocaine hydrochloride solution.
-
SB 224289 solution.
-
Vehicle solution.
Protocol:
-
Surgically implant intravenous catheters into the jugular vein of the rats.
-
Allow a recovery period of at least one week.
-
Train the rats to self-administer cocaine by pressing the "active" lever, which delivers a cocaine infusion. The "inactive" lever has no consequence.
-
Once stable responding is achieved, begin the testing phase.
-
Administer SB 224289 or vehicle i.p. at a predetermined time before the self-administration session.
-
Record the number of active and inactive lever presses during the session.
B. In Vitro Assays
Caption: General workflow for in vitro experiments with SB 224289.
1. [³⁵S]GTPγS Binding Assay
Principle: This functional assay measures the activation of G proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. An antagonist will block this agonist-induced binding.
Materials:
-
Brain tissue expressing 5-HT1B receptors (e.g., striatum).
-
Membrane preparation buffer.
-
Assay buffer.
-
[³⁵S]GTPγS.
-
GDP.
-
A 5-HT1B receptor agonist (e.g., 5-CT).
-
SB 224289.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from the brain tissue of interest.
-
In a microplate, combine the membrane preparation, GDP, [³⁵S]GTPγS, the 5-HT1B agonist, and varying concentrations of SB 224289 in the assay buffer.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value of SB 224289 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
2. [³H]5-HT Release from Brain Slices
Principle: This assay measures the release of preloaded radiolabeled serotonin from brain slices upon depolarization. The effect of SB 224289 on this release can be quantified.
Materials:
-
Brain region of interest (e.g., hippocampus).
-
Krebs-Ringer bicarbonate buffer.
-
[³H]5-HT.
-
Depolarizing agent (e.g., high potassium concentration).
-
SB 224289.
-
Scintillation counter.
Protocol:
-
Prepare brain slices and pre-incubate them with [³H]5-HT to allow for uptake.
-
Wash the slices to remove excess radioactivity.
-
Place the slices in a superfusion chamber and perfuse with buffer.
-
Collect fractions of the perfusate at regular intervals.
-
Stimulate neurotransmitter release by switching to a high-potassium buffer for a short period.
-
Administer SB 224289 in the perfusion buffer before and during the stimulation to assess its effect on [³H]5-HT release.
-
Measure the radioactivity in the collected fractions and in the tissue at the end of the experiment using a scintillation counter.
-
Calculate the fractional release of [³H]5-HT.
References
Application Notes and Protocols: Western Blot Analysis of Inflammatory Signaling Pathways Following SSR182289 (Sarecycline) Treatment
Introduction
SSR182289, also known as Sarecycline, is a novel, narrow-spectrum tetracycline-class antibiotic. Beyond its antimicrobial activity, which involves the inhibition of bacterial protein synthesis, Sarecycline exhibits significant anti-inflammatory properties.[1][2][3] This is particularly relevant for its therapeutic applications in dermatology. The anti-inflammatory effects of tetracyclines are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] Western blot analysis is a critical technique to elucidate the molecular mechanism of Sarecycline's anti-inflammatory action by quantifying changes in the expression and phosphorylation status of key proteins within these pathways. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to perform Western blot analysis to assess the effects of this compound (Sarecycline) treatment on inflammatory signaling.
Data Presentation
The following table summarizes the key antibodies and their recommended dilutions for Western blot analysis of the NF-κB and MAPK signaling pathways.
| Target Protein | Cellular Location | Function in Pathway | Primary Antibody Dilution | Secondary Antibody Dilution | Expected Molecular Weight (kDa) |
| p-p65 (Ser536) | Cytoplasm, Nucleus | Activated (phosphorylated) subunit of NF-κB | 1:1000 | 1:2000 | ~65 |
| p65 (Total) | Cytoplasm, Nucleus | Total NF-κB p65 subunit (loading control) | 1:1000 | 1:2000 | ~65 |
| p-IκBα (Ser32) | Cytoplasm | Phosphorylated (degradation-marked) inhibitor of NF-κB | 1:1000 | 1:2000 | ~39 |
| IκBα (Total) | Cytoplasm | Total inhibitor of NF-κB (loading control) | 1:1000 | 1:2000 | ~39 |
| p-p38 (Thr180/Tyr182) | Cytoplasm, Nucleus | Activated (phosphorylated) p38 MAPK | 1:1000 | 1:2000 | ~38 |
| p38 (Total) | Cytoplasm, Nucleus | Total p38 MAPK (loading control) | 1:1000 | 1:2000 | ~38 |
| p-ERK1/2 (Thr202/Tyr204) | Cytoplasm, Nucleus | Activated (phosphorylated) ERK1/2 MAPK | 1:1000 | 1:2000 | ~42/44 |
| ERK1/2 (Total) | Cytoplasm, Nucleus | Total ERK1/2 MAPK (loading control) | 1:1000 | 1:2000 | ~42/44 |
| p-JNK (Thr183/Tyr185) | Cytoplasm, Nucleus | Activated (phosphorylated) JNK MAPK | 1:1000 | 1:2000 | ~46/54 |
| JNK (Total) | Cytoplasm, Nucleus | Total JNK MAPK (loading control) | 1:1000 | 1:2000 | ~46/54 |
| β-Actin | Cytoplasm | Loading control | 1:5000 | 1:10000 | ~42 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophages) or HaCaT (human keratinocytes) are suitable cell lines for studying inflammation.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
This compound (Sarecycline) Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM).
-
Treatment Protocol:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Include a vehicle control (medium with the same concentration of solvent).
-
Induce inflammation by treating the cells with an inflammatory stimulus such as Lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK activation, 1 hour for NF-κB activation).
-
Include an untreated control group and an LPS-only treated group.
-
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice.
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: To the normalized protein samples, add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10-12%). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the table above) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control (e.g., β-Actin) and the total protein levels where applicable (e.g., p-p65 to total p65).
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Sarecycline's proposed anti-inflammatory signaling pathway.
References
- 1. What is the mechanism of Sarecycline Hydrochloride? [synapse.patsnap.com]
- 2. Sarecycline: a narrow spectrum tetracycline for the treatment of moderate-to-severe acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetracyclines Modulate Protease-Activated Receptor 2-Mediated Proinflammatory Reactions in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in SSR182289 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR182289, also known as SB224289, is a selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor. As a small molecule, this compound is a tool for pharmacological studies to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. It is important to note that this compound is not an antibody and therefore cannot be used directly for immunohistochemical (IHC) staining.
These notes provide a detailed protocol for such an experiment, designed to assess the efficacy of this compound in modulating 5-HT1B receptor signaling through IHC analysis of pERK.
Signaling Pathway and Experimental Logic
Experimental Protocol: IHC for pERK1/2 after this compound Treatment
This protocol outlines the steps for paraffin-embedded tissue sections. It is a general guideline and should be optimized for specific tissues and antibodies.
1. Sample Preparation and Treatment
-
Culture cells or prepare tissue slices as required for the experiment.
-
Establish experimental groups:
-
Vehicle Control
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5-HT1B Agonist alone
-
5-HT1B Agonist + this compound (various concentrations)
-
This compound alone
-
-
Treat samples for the desired duration.
-
Fix samples immediately post-treatment (e.g., in 10% neutral buffered formalin for 24 hours).
-
Process tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness and mount on positively charged slides.
2. Deparaffinization and Rehydration
-
Bake slides in an oven at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 3 minutes each.
-
Rinse gently in running tap water, then wash in a phosphate-buffered saline (PBS) bath for 5 minutes.
3. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is recommended for pERK antibodies.
-
Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool completely in the buffer at room temperature (approx. 30 minutes).
-
Rinse slides with PBS.
4. Immunohistochemical Staining
-
Peroxidase Blocking: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes. This is crucial for chromogenic detection methods like DAB.
-
Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber. This step reduces background staining by preventing non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer (do not rinse). Apply the primary antibody against pERK1/2 diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides three times in PBS for 5 minutes each. Apply a biotinylated or polymer-based HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash slides three times in PBS for 5 minutes each. Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB, or a polymer-based detection system). Incubate according to the manufacturer's instructions. Develop the color by adding the chromogen substrate (e.g., DAB). Monitor the color development under a microscope (typically 2-10 minutes).
-
Stopping the Reaction: As soon as the desired color intensity is reached, stop the reaction by immersing the slides in distilled water.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with Mayer's hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
-
Dehydrate the sections through graded alcohols (95%, 100%, 100%).
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Mount a coverslip on the slide using a permanent mounting medium.
Data Presentation
Quantitative data for this IHC protocol should be optimized empirically. The following table provides typical starting concentrations and incubation times.
| Reagent/Step | Details | Incubation Time | Temperature |
| Fixation | 10% Neutral Buffered Formalin | 24 hours | Room Temp |
| Antigen Retrieval | Citrate Buffer (pH 6.0) | 20-30 minutes | 95-100°C |
| Peroxidase Block | 3% Hydrogen Peroxide | 10-15 minutes | Room Temp |
| Blocking Buffer | 5% Normal Serum, 1% BSA in PBS | 1 hour | Room Temp |
| Primary Antibody (pERK) | Rabbit anti-pERK1/2 (e.g., Thr202/Tyr204) | Overnight | 4°C |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit | 1 hour | Room Temp |
| Chromogen (DAB) | 3,3'-Diaminobenzidine | 2-10 minutes | Room Temp |
| Counterstain | Mayer's Hematoxylin | 30-60 seconds | Room Temp |
Visualization of Experimental Workflow
The logical flow of the experiment, from sample treatment to final analysis, is crucial for obtaining reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SSR182289 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR182289. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to have poor solubility in aqueous solutions. The recommended solvents for creating stock solutions are dimethyl sulfoxide (DMSO) and, to a lesser extent, ethanol. It is practically insoluble in water.
Q2: What is the maximum concentration I can achieve in DMSO?
A2: Various suppliers report high solubility in DMSO. You can expect to achieve a concentration of ≥45 mg/mL, with some sources indicating solubility up to 100 mg/mL. It is always recommended to start with a small amount to test solubility with your specific lot of the compound.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its low water solubility. This will likely result in precipitation of the compound. The best practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium.
Q4: I see precipitation when I dilute my DMSO stock solution into my aqueous buffer or media. What can I do?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5% for most cell-based assays, to minimize solvent toxicity.
-
Increase the volume of the aqueous solution: Add the DMSO stock to a larger volume of the aqueous solution while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a surfactant or co-solvent: For in vivo preparations, co-solvents like PEG400, propylene glycol, or surfactants like Tween 80 can be used to improve solubility and stability in aqueous vehicles. The final formulation should be tested for clarity and stability before use.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and warm to room temperature.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 45 | ≥ 75.3 | Soluble, saturation may be higher. |
| DMSO | ≥ 100 | ≥ 167.3 | Some suppliers report higher solubility. |
| Ethanol | ~10 | ~16.7 | Moderately soluble. |
| Water | < 0.1 | Insoluble | Practically insoluble. |
| Methanol | Slightly Soluble | - | Limited solubility. |
Experimental Protocols
In Vitro Stock Solution Preparation
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolving the Compound: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
In Vivo Stock and Vehicle Preparation
For oral administration in animal models, a suspension or a solution with co-solvents is typically required.
-
Initial Dissolution: Dissolve this compound in a minimal amount of DMSO.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for oral gavage of hydrophobic compounds consists of:
-
0.5% to 1% (w/v) Carboxymethylcellulose (CMC) in saline or water.
-
A co-solvent such as 10-20% PEG400.
-
A surfactant such as 1-5% Tween 80.
-
-
Formulation: While vigorously vortexing the vehicle solution, slowly add the DMSO stock of this compound. This should be done in a dropwise manner to prevent precipitation.
-
Homogenization: Sonicate the final suspension to ensure a uniform particle size and distribution.
-
Administration: The final formulation should be prepared fresh daily and administered immediately. Always include a vehicle-only control group in your experiments.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting this compound Solubility Issues
Caption: A workflow for troubleshooting solubility issues with this compound.
Vasopressin V1b Receptor Signaling Pathway
Caption: The signaling pathway of the vasopressin V1b receptor, the target of this compound.
Technical Support Center: Optimizing Treatment Duration of Novel Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal treatment duration for novel antagonists, using the hypothetical compound SSR182289 as an example. The principles and protocols outlined here are broadly applicable to characterizing the temporal effects of any new antagonist in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for a new antagonist like this compound?
A1: The initial and most critical step is to establish the effective concentration range of the antagonist. This is typically achieved by performing a dose-response experiment at a fixed, and often extended, time point (e.g., 24, 48, or 72 hours) to determine the IC50 value (the concentration that elicits 50% of the maximal inhibitory effect). This provides a starting point for subsequent time-course experiments.
Q2: How do I design a time-course experiment to find the optimal treatment duration?
A2: A time-course experiment involves treating your cells with a fixed concentration of the antagonist (typically at or near the IC50) and evaluating the biological response at multiple time points.[1] A well-designed experiment will include:
-
Early time points: (e.g., 0, 5, 15, 30, 60 minutes) to capture rapid signaling events like receptor blockade or inhibition of protein phosphorylation.
-
Intermediate time points: (e.g., 2, 4, 8, 12 hours) to observe effects on downstream signaling and the initiation of transcriptional changes.
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Late time points: (e.g., 24, 48, 72 hours) to assess phenotypic outcomes such as changes in cell viability, proliferation, or apoptosis.[1]
Q3: I am not observing any effect of my antagonist at any time point. What could be the problem?
A3: There are several potential reasons for a lack of effect:
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Insufficient Concentration: The concentration used may be too low. It is advisable to test a broad range of concentrations in your initial experiments.
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Inappropriate Time Points: The biological effect may occur at a time point you have not tested. Consider expanding the range of your time-course study.
-
Cell Line Resistance: The target receptor or pathway may not be present or active in your chosen cell line.
-
Compound Instability: The antagonist may be degrading in the cell culture medium over time. Preparing fresh solutions for each experiment is crucial.
Q4: I am observing significant cytotoxicity with this compound, even at short treatment durations. What should I do?
A4: High cytotoxicity can confound your results. Consider the following:
-
Perform a Cytotoxicity Assay: Use an assay like LDH release or a viability stain (e.g., Trypan Blue) to distinguish cytotoxic effects from the intended antagonistic effect.
-
Lower the Concentration: The observed effect might be off-target due to a high concentration. Try using a concentration below the cytotoxic threshold.
-
Reduce Treatment Duration: If the cytotoxicity is time-dependent, shorter treatment times may allow you to observe the specific antagonistic effect before significant cell death occurs.
Troubleshooting Guides
Issue 1: High Variability in Results Between Time Points
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Allow the plate to rest at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Fluctuation in incubator conditions.
-
Solution: Ensure the incubator has stable temperature and CO2 levels. Minimize the frequency and duration of opening the incubator door.
-
Issue 2: Loss of Antagonist Activity at Later Time Points
-
Possible Cause: Compound degradation or metabolism by the cells.
-
Solution: Consider replacing the media with freshly prepared antagonist at regular intervals for long-term experiments.
-
-
Possible Cause: Cellular adaptation or compensatory mechanisms.
-
Solution: Analyze earlier time points to capture the initial inhibitory effect. Investigate potential feedback loops in the signaling pathway that might be activated over time.
-
Data Presentation
Table 1: Example Time-Course and Dose-Response Data for this compound on Target-Mediated ERK1/2 Phosphorylation
| Treatment Duration | This compound Conc. (nM) | % Inhibition of p-ERK1/2 (Mean ± SD) |
| 15 minutes | 1 | 15 ± 4.2 |
| 10 | 48 ± 5.1 | |
| 100 | 92 ± 3.8 | |
| 1000 | 95 ± 2.5 | |
| 1 hour | 1 | 25 ± 3.9 |
| 10 | 65 ± 4.5 | |
| 100 | 98 ± 1.9 | |
| 1000 | 99 ± 1.2 | |
| 8 hours | 1 | 18 ± 5.6 |
| 10 | 55 ± 6.2 | |
| 100 | 85 ± 7.1 | |
| 1000 | 88 ± 6.8 | |
| 24 hours | 1 | 5 ± 3.1 |
| 10 | 20 ± 4.8 | |
| 100 | 45 ± 5.9 | |
| 1000 | 50 ± 6.3 |
This table illustrates that the maximal inhibition of ERK1/2 phosphorylation by this compound occurs at shorter treatment durations (e.g., 1 hour), with a decline in inhibition at later time points, possibly due to compound degradation or cellular feedback mechanisms.
Table 2: Example Time-Course Data for this compound on Cell Viability
| Treatment Duration | This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 24 hours | 100 | 98 ± 2.1 |
| 1000 | 95 ± 3.4 | |
| 10000 | 82 ± 4.5 | |
| 48 hours | 100 | 96 ± 2.8 |
| 1000 | 88 ± 4.1 | |
| 10000 | 65 ± 5.2 | |
| 72 hours | 100 | 94 ± 3.5 |
| 1000 | 75 ± 5.8 | |
| 10000 | 41 ± 6.7 |
This table demonstrates a time- and dose-dependent decrease in cell viability, which is a common phenotypic endpoint to assess long-term effects of an antagonist.
Experimental Protocols
Protocol 1: Time-Course Analysis of Target Engagement by Western Blot
This protocol details a method to assess the inhibition of a specific signaling event (e.g., phosphorylation of a downstream protein) over time.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
Cell Treatment:
-
Starve cells of serum for 4-6 hours, if required for the specific pathway.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for various durations (e.g., 0, 15, 30, 60 minutes and 2, 4, 8, 24 hours).
-
Stimulate all wells (except for the unstimulated control) with an agonist to activate the signaling pathway for a predetermined optimal time (e.g., 10 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay) for Long-Term Treatment Effects
This protocol measures the metabolic activity of cells as an indicator of cell viability after prolonged antagonist treatment.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
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Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the antagonist. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Mandatory Visualizations
Caption: Antagonist this compound blocks agonist binding to the target receptor, inhibiting downstream signaling.
Caption: Workflow for determining optimal treatment duration by analyzing endpoints at various time points.
References
Interpreting unexpected results with SSR182289
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR182289A, a potent and selective oral direct thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SSR182289A?
SSR182289A is a direct thrombin inhibitor. It competitively and selectively binds to the active site of thrombin (Factor IIa), a crucial serine protease in the coagulation cascade.[1][2] By inhibiting thrombin, SSR182289A prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation.[3]
Q2: What is the selectivity profile of SSR182289A?
SSR182289A exhibits high selectivity for thrombin over other related serine proteases. This selectivity minimizes the potential for off-target effects that could arise from the inhibition of other physiological proteases.[1]
Q3: In which experimental models has SSR182289A been shown to be effective?
SSR182289A has demonstrated potent oral antithrombotic effects in various animal models, including rat models of venous thrombosis, arteriovenous (AV) shunt thrombosis, and carotid artery thrombosis, as well as in a rabbit model of venous thrombosis.[4]
Q4: What are the potential unexpected clinical outcomes observed with direct thrombin inhibitors?
While direct thrombin inhibitors are effective anticoagulants, some studies have suggested a potential for unexpected outcomes. For instance, a meta-analysis of several trials indicated that patients treated with oral direct thrombin inhibitors might have a greater risk of myocardial infarction compared to those treated with warfarin.[3] Additionally, at low concentrations, some direct thrombin inhibitors have been shown to potentially enhance thrombin generation, which could lead to a pro-thrombotic state.[3]
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected inhibition in in vitro assays.
-
Possible Cause 1: Reagent Quality. The purity and activity of thrombin and the chromogenic/fluorogenic substrate are critical.
-
Solution: Ensure that all reagents are within their expiration dates and have been stored correctly. Use a new batch of thrombin and substrate to see if the issue persists. It is advisable to perform a quality control check on the enzyme and substrate before starting the experiment.
-
-
Possible Cause 2: Assay Conditions. The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme activity and inhibitor binding.
-
Solution: Verify that the assay buffer is at the correct pH and temperature. Ensure that the buffer composition is as specified in the protocol. Consider optimizing these parameters if you are using a non-standard assay.
-
-
Possible Cause 3: Inhibitor Precipitation. SSR182289A, like many small molecules, may precipitate at higher concentrations, especially in aqueous buffers.
-
Solution: Visually inspect the inhibitor stock solution and the assay wells for any signs of precipitation. Determine the solubility of SSR182289A in your assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.
-
Problem 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic Properties. The oral bioavailability, metabolism, and clearance of SSR182289A can influence its effective concentration at the site of thrombosis in vivo.
-
Solution: Review the pharmacokinetic data for SSR182289A in the animal model being used. The dosing regimen may need to be adjusted to achieve and maintain a therapeutic concentration. Consider performing pharmacokinetic studies in your specific animal model if data is not available.
-
-
Possible Cause 2: Protein Binding. SSR182289A may bind to plasma proteins, which can reduce its free concentration and availability to inhibit thrombin.
-
Solution: Determine the extent of plasma protein binding of SSR182289A in the species being studied. The in vitro assays can be modified to include physiological concentrations of albumin to assess the impact of protein binding on inhibitory activity.
-
-
Possible Cause 3: Complex Biological Environment. The in vivo environment is much more complex than a simplified in vitro assay. The presence of other factors in the blood and the dynamic nature of thrombus formation can influence the inhibitor's effectiveness.
-
Solution: Consider using more complex in vitro models that better mimic in vivo conditions, such as whole blood assays or flow-based thrombosis models.
-
Problem 3: Observation of apparent pro-thrombotic effects at low doses.
-
Possible Cause 1: Inhibition of Protein C Activation. Thrombin is involved in both pro-coagulant and anti-coagulant pathways. At low concentrations, direct thrombin inhibitors might interfere with the activation of Protein C by the thrombin-thrombomodulin complex, a key anticoagulant mechanism.[3]
-
Solution: This is a known paradoxical effect of some direct thrombin inhibitors.[3] Carefully evaluate the dose-response relationship of SSR182289A in your model. It is crucial to establish a therapeutic window where the anticoagulant effects outweigh any potential pro-thrombotic effects.
-
-
Possible Cause 2: Experimental Artifact. In some in vivo models, the method of inducing thrombosis can lead to variability and potentially misleading results.
-
Solution: Review the thrombosis model for potential artifacts. Ensure that the surgical procedure or chemical injury is consistent across all animals. Use appropriate controls and consider employing multiple thrombosis models to confirm the findings.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of SSR182289A
| Parameter | Species | Value | Reference |
| Ki (Thrombin) | Human | 0.031 ± 0.002 µM | |
| IC50 (Thrombin-induced platelet aggregation) | Human | 32 ± 9 nM | |
| EC100 (Thrombin time) | Human Plasma | 96 ± 7 nM | |
| IC50 (Tissue factor-induced thrombin generation) | Human Plasma | 0.15 ± 0.02 µM |
Table 2: Selectivity Profile of SSR182289A
| Protease | Species | Ki (µM) | Reference |
| Trypsin | Human | 54 ± 2 | |
| Factor Xa | Human | 167 ± 9 | |
| Factor VIIa | Human | >250 | |
| Factor IXa | Human | >250 | |
| Plasmin | Human | >250 | |
| Urokinase | Human | >250 | |
| tPA | Human | >250 | |
| Kallikrein | Human | >250 | |
| Activated Protein C | Human | >250 |
Table 3: In Vivo Efficacy of SSR182289A (Oral Administration)
| Thrombosis Model | Species | ED50 (mg/kg) | Reference |
| Venous Thrombosis | Rat | 0.9 | [4] |
| Silk Thread AV Shunt | Rat | 3.8 | [4] |
| Thromboplastin-induced AV Shunt | Rat | 3.1 | [4] |
| Carotid Artery Thrombosis (ED200) | Rat | 5.9 | [4] |
| Venous Thrombosis | Rabbit | 7.5 | [4] |
Experimental Protocols
1. In Vitro Thrombin Inhibition Assay (Chromogenic)
-
Principle: This assay measures the ability of SSR182289A to inhibit the cleavage of a chromogenic substrate by thrombin, resulting in a decrease in color development.
-
Materials:
-
Purified human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological salt concentration, pH 7.4)
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SSR182289A stock solution (in DMSO)
-
96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a serial dilution of SSR182289A in assay buffer.
-
Add a fixed amount of thrombin to each well of the microplate.
-
Add the diluted SSR182289A or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each concentration of SSR182289A and determine the IC50 value.
-
2. In Vivo Rat Venous Thrombosis Model
-
Principle: This model assesses the ability of orally administered SSR182289A to prevent the formation of a thrombus in a ligated vein.
-
Materials:
-
Male Sprague-Dawley rats
-
SSR182289A formulation for oral gavage
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture
-
-
Procedure:
-
Administer SSR182289A or vehicle control to the rats via oral gavage at various doses.
-
After a specified time (e.g., 1-2 hours) to allow for drug absorption, anesthetize the rats.
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Ligate the vena cava just below the renal veins.
-
Close the abdominal incision and allow the animals to recover from anesthesia.
-
After a set period (e.g., 4 hours), re-anesthetize the animals and isolate the ligated segment of the vena cava.
-
Excise the thrombus, blot it dry, and determine its weight.
-
Calculate the percentage of thrombus inhibition for each dose group compared to the vehicle control group to determine the ED50 value.
-
Visualizations
Caption: The coagulation cascade and the inhibitory action of SSR182289A on thrombin.
Caption: A troubleshooting workflow for interpreting unexpected results with SSR182289A.
References
- 1. ssr182289a-a-novel-orally-active-thrombin-inhibitor-in-vitro-profile-and-ex-vivo-anticoagulant-activity - Ask this paper | Bohrium [bohrium.com]
- 2. SSR182289A, a selective and potent orally active thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral direct thrombin inhibition: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic properties of SSR182289A, a new, orally active thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SSR182289 (using (+)-Pentazocine as a representative Sigma-1 Receptor Agonist)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR182289, a selective Sigma-1 Receptor (σ1R) agonist. For the purpose of providing concrete experimental details and addressing potential issues, this guide uses (+)-Pentazocine , a well-characterized σ1R agonist, as a representative compound. The principles and troubleshooting strategies outlined here are broadly applicable to other selective σ1R agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound ((+)-Pentazocine)?
A1: this compound, represented by (+)-Pentazocine, is a selective agonist for the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] Unlike classical G-protein coupled receptors, σ1R activation does not directly generate second messengers. Instead, it modulates various downstream signaling pathways by interacting with other proteins.[3] Upon agonist binding, σ1R can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other cellular compartments to interact with and modulate the activity of ion channels (such as Ca²⁺, K⁺, and Na⁺ channels), kinases, and other receptors.[4][5]
Q2: What are the expected downstream cellular effects of this compound ((+)-Pentazocine) administration?
A2: Activation of σ1R by agonists like (+)-Pentazocine typically initiates pro-survival and anti-apoptotic signaling cascades.[6] Key downstream effects include:
-
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis: this compound can influence store-operated calcium entry (SOCE) and regulate Ca²⁺ flux between the ER and mitochondria.[4][7]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: By acting as a chaperone, σ1R helps to mitigate the unfolded protein response (UPR) triggered by cellular stress.[4]
-
Neuroprotection: Agonism of σ1R has been shown to be neuroprotective in various models of neurodegenerative diseases.[6]
-
Anti-inflammatory Effects: this compound can suppress inflammatory responses in cell types like microglia.[8]
Q3: What are some common in vitro and in vivo models used to study this compound ((+)-Pentazocine)?
A3: In vitro studies often utilize cell lines with varying σ1R expression levels to investigate mechanism of action and cellular effects. Radioligand binding assays with [³H]-(+)-pentazocine are standard for determining receptor affinity and density.[7] Functional assays frequently measure changes in intracellular calcium levels. In vivo studies have been conducted in rodent models to investigate the neuroprotective and analgesic effects of (+)-Pentazocine.[6][9]
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no specific binding | 1. Receptor degradation in membrane preparation.2. Insufficient receptor concentration.3. Incorrect buffer composition or pH. | 1. Prepare fresh cell or tissue membranes. Ensure proper storage at -80°C.2. Increase the amount of membrane protein in the assay.3. Verify buffer components and pH. A common buffer is 50 mM Tris-HCl, pH 7.4. |
| High non-specific binding | 1. Radioligand sticking to filter plates or vials.2. Insufficient washing.3. Radioligand concentration too high. | 1. Pre-treat filter plates with a blocking agent (e.g., 0.5% polyethyleneimine).2. Increase the number and volume of washes with ice-cold buffer.3. Titrate the radioligand to a concentration at or below its Kd value. |
| Inconsistent results between experiments | 1. Variability in membrane preparations.2. Inconsistent incubation times or temperatures.3. Pipetting errors. | 1. Use a single, large batch of membrane preparation for a series of experiments.2. Strictly adhere to established incubation parameters.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Overestimation of Sigma-2 receptor numbers when using (+)-Pentazocine as a masking agent | (+)-Pentazocine can be displaced from the sigma-1 receptor by pan-sigma ligands like [³H]DTG, leading to an underestimation of sigma-1 masking.[4] | Use a cell line that does not express sigma-1 receptors (e.g., MCF7) when studying sigma-2 receptors to avoid the need for masking agents.[8][10] |
Intracellular Calcium Flux Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to agonist | 1. Low receptor expression in the cell line.2. Inactive compound.3. Suboptimal dye loading.4. Cells are not healthy. | 1. Use a cell line with confirmed high expression of the sigma-1 receptor.2. Verify the integrity and concentration of the this compound stock solution.3. Optimize dye concentration and loading time. Over-loading can quench the signal.[6] 4. Ensure cells are healthy and not over-confluent. |
| High background fluorescence | 1. Incomplete removal of extracellular dye.2. Autofluorescence from the compound or media.3. Cell death leading to dye leakage. | 1. Ensure thorough washing after dye loading, if using a wash-based assay.2. Run controls with compound and media alone to check for autofluorescence.3. Assess cell viability before and after the experiment. |
| Variable responses across wells | 1. Uneven cell seeding.2. Temperature fluctuations across the plate.3. Inconsistent compound addition. | 1. Ensure a homogenous cell suspension and proper mixing before seeding.2. Allow the plate to equilibrate to the assay temperature before adding reagents.3. Use automated liquid handlers for precise and simultaneous compound addition if possible. |
| Signal fades quickly | 1. Photobleaching of the fluorescent dye.2. Rapid sequestration or extrusion of intracellular calcium. | 1. Reduce the intensity and duration of excitation light.2. Ensure the imaging system is set up to capture the initial, transient peak of the calcium response. |
Quantitative Data
Table 1: Radioligand Binding Data for (+)-Pentazocine
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| Kd | 3.68 ± 0.46 nM | Human frontal cortex | --INVALID-LINK---pentazocine | [11] |
| Bmax | 0.636 ± 0.107 pmol/mg protein | Human frontal cortex | --INVALID-LINK---pentazocine | [11] |
| Ki | ~7 nM | Rat brain | --INVALID-LINK---pentazocine | [2] |
Table 2: Functional Assay Data for Pentazocine Isomers
| Assay | Compound | Parameter | Value | Cell/System | Reference |
| Vascular Contraction | l-pentazocine | ED50 | 8 x 10-6 M | Rat aortic strip | [12] |
| cAMP Accumulation | (-)-pentazocine | IC50 | Varies by receptor subtype | CHO cells expressing opioid receptors | [3] |
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay for σ1R
Objective: To determine the density of σ1Rs (Bmax) and the dissociation constant (Kd) of [³H]-(+)-pentazocine.
Materials:
-
Guinea pig liver membranes (or other tissue/cell expressing σ1R)
-
[³H]-(+)-pentazocine
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]-(+)-pentazocine in binding buffer, typically ranging from 0.1 to 50 nM.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding).
-
Add 50 µL of the appropriate [³H]-(+)-pentazocine dilution to each well.
-
Add 100-200 µg of membrane protein suspended in binding buffer to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on intracellular calcium levels in a cell-based assay.
Materials:
-
Cells expressing σ1R (e.g., SK-N-SH)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (and other compounds of interest)
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Seed cells into the microplate at an optimized density and allow them to adhere overnight.
-
Prepare the dye-loading solution by diluting the Fluo-4 AM stock in HBSS to the desired final concentration (typically 1-5 µM).
-
Gently remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of HBSS to each well.
-
Allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Prepare a compound plate with this compound at various concentrations (typically 2-4X the final desired concentration).
-
Place the cell plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for approximately 15-20 seconds.
-
The instrument's automated pipettor then adds the this compound solution from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for an additional 1-3 minutes to capture the calcium response.
-
Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of maximum to baseline fluorescence (F/F₀). Plot the response against the compound concentration to determine the EC50.
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway Activation by an Agonist.
Caption: Workflow for a Cell-Based Calcium Mobilization Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. A comparison of the sites at which pentazocine and morphine act to produce analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grovetreatment.com [grovetreatment.com]
- 12. Stereoselective and calcium-dependent contractile effects of narcotic antagonist analgesics in the vascular smooth muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SSR182289 Activity
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with SSR182289. While specific preclinical and clinical data for this compound are not publicly available, it was in development as a cardiovascular agent and is believed to be a vasopeptidase inhibitor. This guide provides troubleshooting advice and experimental protocols based on the established mechanism of action for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is classified as a vasopeptidase inhibitor. This class of drugs exhibits a dual mechanism of action by simultaneously inhibiting two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).
-
ACE Inhibition: Blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.
-
NEP Inhibition: Prevents the breakdown of natriuretic peptides (like ANP and BNP), which promote vasodilation, natriuresis (sodium excretion), and diuresis.
The combined effect is a powerful reduction in blood pressure and a decrease in cardiovascular strain.
Q2: My in vitro experiments with this compound are not showing the expected inhibition of ACE or NEP.
A2: There are several potential reasons for this. Please refer to the detailed troubleshooting guide below, which covers aspects from compound integrity to assay conditions.
Q3: In my animal model of hypertension, this compound is not producing a significant blood pressure-lowering effect.
A3: The lack of in vivo efficacy can stem from various factors, including the choice of animal model, drug formulation and administration, or the dose being used. The troubleshooting section provides guidance on how to address these issues.
Q4: How can I confirm the dual ACE/NEP inhibitory activity of my compound in my experimental setup?
A4: You will need to perform separate enzymatic assays for ACE and NEP inhibition. This guide provides detailed protocols for both. Additionally, measuring relevant biomarkers in your in vivo studies, such as angiotensin II levels and cyclic GMP (a downstream effector of natriuretic peptides), can confirm the compound's mechanism of action.
Signaling Pathway of Vasopeptidase Inhibitors
Caption: Dual inhibition of ACE and NEP by this compound.
Troubleshooting Guide
Issue: Lack of In Vitro Activity
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify Identity and Purity: Confirm the identity and purity of your this compound stock using techniques like LC-MS and NMR. 2. Check for Degradation: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to compound degradation. Prepare fresh stock solutions. |
| Solubility Issues | 1. Confirm Solubility in Assay Buffer: this compound may have limited solubility in aqueous buffers. Determine its solubility limit. 2. Use of Solvents: If using a solvent like DMSO, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <0.5%). Run a solvent control. |
| Assay Conditions | 1. Enzyme Activity: Ensure the ACE and NEP enzymes are active. Run a positive control with a known inhibitor (e.g., captopril for ACE, thiorphan for NEP). 2. Substrate Concentration: The substrate concentration should be appropriate for the assay (typically at or below the Km for competitive inhibitors). 3. Incubation Time and Temperature: Optimize incubation time and temperature to ensure the reaction is in the linear range. |
| Incorrect Reagents | 1. Buffer Composition: Verify the pH and composition of your assay buffer. ACE and NEP have optimal pH ranges. 2. Cofactors: Ensure any necessary cofactors (e.g., Zn²⁺ for these metalloproteases) are present in the buffer. |
Issue: Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Animal Model Selection | 1. Model Appropriateness: Ensure the chosen animal model (e.g., Spontaneously Hypertensive Rat - SHR) is appropriate for studying the effects of vasopeptidase inhibitors. 2. Disease State: The severity and stage of hypertension or heart failure in the model may influence the response. |
| Drug Formulation & Administration | 1. Formulation: The vehicle used for administration should be appropriate for the route and ensure the solubility and stability of this compound. 2. Route of Administration: The chosen route (e.g., oral gavage, intravenous) should be suitable for the compound's pharmacokinetic properties. 3. Dosing Accuracy: Ensure accurate dose administration. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | 1. Bioavailability: If administered orally, the compound may have poor bioavailability. Consider PK studies to determine plasma concentrations. 2. Dose Range: The selected dose may be too low. Perform a dose-response study to determine the optimal dose. 3. Metabolism: The compound may be rapidly metabolized in vivo. |
| Physiological Compensation | The body has compensatory mechanisms that can counteract the effects of a drug. Consider measuring other relevant physiological parameters. |
Experimental Protocols
In Vitro ACE Inhibition Assay Workflow
Caption: Workflow for in vitro ACE inhibition assay.
Methodology: ACE Inhibition Assay
-
Reagents:
-
ACE (from rabbit lung)
-
Substrate: N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-glycyl-glycine (FAPGG)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂
-
This compound stock solution (in DMSO)
-
Positive Control: Captopril
-
-
Procedure:
-
Prepare serial dilutions of this compound and captopril in assay buffer.
-
Add 20 µL of the compound dilutions or controls to a 96-well plate.
-
Add 80 µL of ACE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of FAPGG substrate solution.
-
Incubate at 37°C for 60 minutes.
-
Measure the decrease in absorbance at 340 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
In Vitro NEP Inhibition Assay Workflow
Caption: Workflow for in vitro NEP inhibition assay.
Methodology: NEP Inhibition Assay
-
Reagents:
-
Recombinant human NEP
-
Fluorogenic Substrate: e.g., Mca-RPPGFSAFK(Dnp)-OH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound stock solution (in DMSO)
-
Positive Control: Thiorphan
-
-
Procedure:
-
Prepare serial dilutions of this compound and thiorphan in assay buffer.
-
Add 20 µL of the compound dilutions or controls to a black 96-well plate.
-
Add 40 µL of NEP solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., Ex: 320 nm, Em: 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Representative Quantitative Data
The following tables present hypothetical but realistic data for a typical vasopeptidase inhibitor.
Table 1: In Vitro Enzymatic Inhibition
| Compound | ACE IC₅₀ (nM) | NEP IC₅₀ (nM) |
| This compound (Expected) | 10 - 50 | 5 - 25 |
| Captopril (Control) | 1 - 10 | >10,000 |
| Thiorphan (Control) | >10,000 | 1 - 10 |
Table 2: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) from Baseline |
| Vehicle | - | -5 ± 2 |
| This compound | 1 | -15 ± 3 |
| This compound | 10 | -35 ± 4 |
| This compound | 30 | -50 ± 5 |
| Enalapril (ACEi Control) | 10 | -30 ± 4 |
This guide should provide a solid foundation for troubleshooting unexpected results with this compound. If issues persist, further investigation into the specific experimental conditions and reagents is recommended.
Technical Support Center: SSR182289 Treatment and Cell Viability
Notice: Information regarding the specific compound SSR182289 is not publicly available in the scientific literature. The following troubleshooting guide and FAQs are based on general principles of cell-based assays and common issues encountered with chemical compounds that affect cell viability. This information should be adapted based on the known or hypothesized mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to troubleshooting unexpected cell viability results with a new compound like this compound?
A1: When encountering unexpected results, it's crucial to systematically evaluate each component of your experiment. Start by confirming the basics: proper cell culture conditions, reagent quality, and accurate compound concentration. Then, consider the specifics of the assay itself, such as the chosen method and incubation times. Finally, delve into potential biological complexities, including the compound's mechanism of action and potential off-target effects.
Q2: My cell viability assay (e.g., MTT, WST-1) shows inconsistent results or high variability between replicates after this compound treatment. What could be the cause?
A2: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Edge effects: Minimize evaporation in the outer wells of the plate by filling them with sterile PBS or media.
-
Compound precipitation: Visually inspect the treatment media for any signs of precipitation, especially at higher concentrations.
-
Inconsistent incubation times: Ensure precise timing for both compound treatment and assay reagent incubation.
-
Cell clumping: Some cell lines are prone to clumping, leading to uneven cell numbers per well. Gentle trituration or using a cell strainer can help.[1]
Q3: I am not observing a dose-dependent decrease in cell viability with this compound. What should I check?
A3: Several factors could contribute to a lack of dose-response:
-
Incorrect concentration range: The concentrations tested may be too low to elicit a response or too high, causing immediate and maximum cell death. A broader range of concentrations is recommended.
-
Compound stability: The compound may be unstable in your culture medium or sensitive to light.
-
Cell line resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action.
-
Assay incompatibility: The chosen viability assay may not be suitable for the compound or cell type. For example, some compounds can interfere with the enzymatic reactions of tetrazolium-based assays.[2]
-
Insufficient treatment duration: The effect of the compound may be time-dependent, and a longer incubation period might be necessary.
Q4: After this compound treatment, I observe morphological changes in my cells (e.g., rounding, detachment), but the viability assay still shows a high percentage of viable cells. Why is there a discrepancy?
A4: This discrepancy can occur because different assays measure different aspects of cell health.[3]
-
Metabolic-based assays (MTT, WST-1, resazurin): These assays measure metabolic activity, which may persist for some time even in cells that are morphologically unhealthy or have initiated apoptosis.[4][5]
-
Membrane integrity assays (Trypan Blue, Propidium Iodide): These assays only stain cells with compromised membranes, which is a late-stage event in apoptosis or necrosis. Consider using a multi-parametric approach, combining a metabolic assay with an assay for cytotoxicity (e.g., LDH release) or apoptosis (e.g., caspase activity, Annexin V staining) to get a more complete picture.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Compound Identity and Purity: Confirm the correct compound was used and check for any signs of degradation. 2. Check Solvent Compatibility: Ensure the solvent used to dissolve this compound is compatible with your cells and does not interfere with the assay. 3. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of the compound stock. |
| Sub-optimal Assay Conditions | 1. Optimize Treatment Duration: Perform a time-course experiment to determine the optimal treatment duration. 2. Adjust Concentration Range: Test a wider range of concentrations, including higher doses. 3. Validate Assay Choice: Consider an alternative viability assay to rule out compound interference. |
| Cellular Resistance | 1. Use a Sensitive Positive Control: Include a compound with a known mechanism to induce cell death in your cell line to validate the assay setup. 2. Consider a Different Cell Line: If possible, test this compound on a panel of cell lines to identify sensitive models. |
Guide 2: Unexpectedly Low Cell Viability (Including in Control Wells)
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Perform a Solvent-Only Control: Treat cells with the highest concentration of the solvent used for this compound to assess its toxicity. 2. Reduce Solvent Concentration: If the solvent is toxic, try to dissolve the compound at a higher concentration to reduce the final solvent percentage in the culture medium. |
| Contamination | 1. Check for Microbial Contamination: Visually inspect cultures for signs of bacterial or fungal contamination. 2. Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination. |
| Sub-optimal Culture Conditions | 1. Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Optimize Seeding Density: Plating too few or too many cells can affect their health and response to treatment. |
| Assay Artifacts | 1. Check Reagent Quality: Ensure assay reagents are not expired and have been stored correctly. 2. Optimize Reagent Incubation Time: Both insufficient and excessive incubation with the assay reagent can lead to inaccurate results. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
Assay Procedure: Allow the plate and the caspase reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (usually in a 1:1 ratio with the culture medium).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Signaling Pathways and Experimental Workflows
As the mechanism of action for this compound is unknown, a generic workflow for investigating its effect on cell viability is presented below.
Caption: Experimental workflow for investigating this compound's effect on cell viability.
Should information on the specific targets of this compound become available, more detailed diagrams of the implicated signaling pathways can be generated. For example, if this compound were found to inhibit the STAT3 pathway, a diagram illustrating that specific cascade would be provided.
References
- 1. Sevoflurane related compound A | 58109-34-5 | FS63826 [biosynth.com]
- 2. Therapy-induced senescent cancer cells contribute to cancer progression by promoting ribophorin 1-dependent PD-L1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do Multiwell Plate High Throughput Assays Measure Loss of Cell Viability Following Exposure to Genotoxic Agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Adjusting SSR182289 concentration for optimal results
Welcome to the technical support center for SSR182289. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this selective 5-HT1B receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as SB-224289, is a potent and selective antagonist of the human 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B).[1][2] It exhibits high affinity for the 5-HT1B receptor with a pKi of 8.2.[3] this compound also displays inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][4] Its high selectivity (over 75-fold) for the 5-HT1B receptor over the 5-HT1D receptor and other 5-HT receptor subtypes makes it a valuable tool for studying the specific roles of the 5-HT1B receptor.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound?
The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[5][6] Activation of the 5-HT1B receptor by its endogenous ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] By acting as an antagonist, this compound blocks this serotonin-induced inhibition, thereby leading to a relative increase in cAMP production. This modulation of the cAMP pathway can influence the activity of downstream effectors such as Protein Kinase A (PKA) and ultimately impact gene transcription and cellular function.
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in DMSO.[3] For a 10 mM stock solution, you can dissolve 5.57 mg of the compound (with a molecular weight of 557.09 g/mol ) in 1 mL of DMSO.[3] Gentle warming can aid in dissolution. It is recommended to store the stock solution at -20°C.[3] For long-term storage (up to 6 months), -80°C is recommended.[7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 5.57 | 10 |
Data from Tocris Bioscience.[3]
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration
Question: I am unsure what concentration of this compound to use in my cell-based assay. How do I determine the optimal concentration?
Answer: The optimal concentration of this compound will depend on the specific cell type, the expression level of the 5-HT1B receptor, and the nature of the functional assay. Based on its pKi of 8.2, a good starting point for in vitro experiments is in the nanomolar to low micromolar range.
Experimental Workflow for Determining Optimal Concentration:
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 4. The selective 5-HT1B receptor inverse agonist SB-224289, potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting G protein-coupled receptor downstream signaling by tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
In Vivo Efficacy of SSR182289: A Comparative Analysis
A comprehensive review of the available scientific literature and public databases reveals a significant lack of in vivo efficacy data for the compound designated as SSR182289. While the chemical structure of this compound is documented, providing its molecular formula (C30H33F2N5O4S) and systematic name (N-(3-((((1S)-4-(5-AMINO-2-PYRIDINYL)-1-((4-(DIFLUOROMETHYLENE)-1-PIPERIDINYL)CARBONYL)BUTYL)AMINO)SULFONYL)(1,1'-BIPHENYL)-2-YL)-ACETAMIDE), there are no publicly accessible studies detailing its biological target, mechanism of action, or performance in preclinical in vivo models.
This absence of published data precludes the creation of a detailed comparison guide as requested. Key components such as quantitative data on its efficacy, comparative analysis against alternative compounds, and detailed experimental protocols are not available in the public domain.
Suggested Alternative Topic: In Vivo Efficacy of MDM2-p53 Inhibitors
Given the interest in novel therapeutic compounds, we propose a comparison guide on a well-established class of molecules with a similar likely therapeutic intent: MDM2-p53 inhibitors . These agents are designed to activate the p53 tumor suppressor pathway, a critical mechanism in cancer therapy.
A comparison guide on a prominent MDM2 inhibitor, such as Nutlin-3a or its clinical-grade analog RG7388 (Idasanutlin) , can be comprehensively developed. Ample public data is available to support a thorough analysis, including:
-
In vivo efficacy data from various cancer models.
-
Direct comparisons with other MDM2 inhibitors and standard-of-care chemotherapies.
-
Detailed experimental protocols for in vivo studies.
-
Established signaling pathways that can be visualized.
A guide on this topic would fulfill all the core requirements of the original request, providing valuable insights for researchers, scientists, and drug development professionals working in oncology and p53-targeted therapies.
We can proceed with creating a detailed comparison guide on a selected MDM2 inhibitor upon your confirmation.
A Comparative Analysis of the 5-HT1B Receptor Modulators: SSR182289 and Donitriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key modulators of the serotonin 1B (5-HT1B) receptor: SSR182289, a selective antagonist, and Donitriptan, a potent agonist. This document aims to offer an objective analysis of their performance, supported by available experimental data, to aid researchers in their drug discovery and development efforts.
Introduction to 5-HT1B Receptor Modulation
The 5-HT1B receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in the central nervous system by modulating the release of serotonin and other neurotransmitters.[1] Its activation is associated with vasoconstriction.[1][2] As such, both agonists and antagonists of the 5-HT1B receptor are of significant interest for therapeutic applications. Agonists are being investigated for the treatment of migraines, while antagonists show potential as antidepressants.[3][4]
This compound, also known as SB 224289, is a selective 5-HT1B receptor antagonist with negative intrinsic activity.[5][6] In contrast, Donitriptan is a potent agonist of both the 5-HT1B and 5-HT1D receptors.[3] This guide will delve into the distinct pharmacological profiles of these two compounds.
Quantitative Performance Data
The following tables summarize the key in vitro pharmacological parameters for this compound and Donitriptan, providing a direct comparison of their affinity and functional potency at the 5-HT1B receptor.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | pKi | Ki (nM) |
| This compound (SB 224289) | Human 5-HT1B Receptor | Radioligand Binding | 8.16 ± 0.06 | ~6.9 |
| Donitriptan | Human 5-HT1B Receptor | Radioligand Binding | 9.4 | ~0.4 |
| Donitriptan | Human 5-HT1D Receptor | Radioligand Binding | 9.3 | ~0.5 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity
| Compound | Target | Assay Type | Parameter | Value |
| This compound (SB 224289) | Human 5-HT1B Receptor | [³⁵S]GTPγS Binding | Activity | Antagonist with negative intrinsic activity |
| Donitriptan | 5-HT1B/1D Receptors | Not Specified | Activity | Potent, high-efficacy agonist |
Signaling Pathways and Mechanism of Action
The 5-HT1B receptor is coupled to the Gi/o family of G-proteins. Activation of this receptor by an agonist like Donitriptan leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately mediates the physiological effects of the agonist, such as vasoconstriction.
Conversely, an antagonist like this compound binds to the 5-HT1B receptor but does not activate it. By occupying the binding site, it prevents the endogenous ligand, serotonin, or other agonists from binding and initiating the signaling cascade. This compound has been shown to exhibit negative intrinsic activity, meaning it can reduce the basal level of receptor signaling even in the absence of an agonist.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
[³⁵S]GTPγS Binding Assay (for Antagonist Characterization)
This functional assay is used to determine the ability of a compound to modulate G-protein activation by the 5-HT1B receptor. It is particularly useful for characterizing antagonists and inverse agonists.
Objective: To measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding to membranes containing the human 5-HT1B receptor by this compound.
Materials:
-
Membranes from cells expressing the recombinant human 5-HT1B receptor (e.g., CHO cells).[5][6]
-
[³⁵S]GTPγS (radioligand).
-
GTPγS (unlabeled).
-
GDP.
-
5-HT (agonist).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1B receptor according to standard laboratory protocols.
-
Reaction Mixture: In a microplate, combine the cell membranes, GDP (typically 10-30 µM), and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of 5-HT to stimulate the receptor. For antagonist characterization, this concentration is typically the EC₅₀ or EC₈₀ for 5-HT-stimulated [³⁵S]GTPγS binding.
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the concentration-response curve.
Vasoconstriction Assay in Isolated Rat Tail Artery (for Agonist Characterization)
This ex vivo functional assay assesses the ability of a compound to induce contraction in a blood vessel, a characteristic physiological response to 5-HT1B receptor activation.
Objective: To determine the EC₅₀ of Donitriptan in inducing vasoconstriction in the isolated rat tail artery.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (physiological salt solution).
-
Donitriptan (test compound).
-
Pressure transducer and recording system.
-
Perfusion pump.
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and dissect the proximal tail artery.
-
Cannulation and Perfusion: Cannulate the artery and perfuse with oxygenated Krebs-Henseleit solution at a constant flow rate (e.g., 2.5 ml/min).
-
Equilibration: Allow the preparation to equilibrate for a period (e.g., 60-90 minutes) until a stable baseline perfusion pressure is achieved.
-
Cumulative Concentration-Response Curve: Add Donitriptan to the perfusate in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Measurement: Record the increase in perfusion pressure at each concentration, which reflects the degree of vasoconstriction.
-
Data Analysis: Plot the change in perfusion pressure against the logarithm of the Donitriptan concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound and Donitriptan represent two distinct modalities for targeting the 5-HT1B receptor. This compound is a selective antagonist with high affinity, making it a valuable tool for studying the blockade of 5-HT1B receptor signaling and a potential therapeutic for conditions like depression. Donitriptan is a potent agonist, demonstrating the characteristic vasoconstrictor effects mediated by this receptor, which is relevant to its investigation as an anti-migraine agent. The provided data and protocols offer a foundation for researchers to further explore the pharmacology of these and similar compounds in the pursuit of novel therapeutics.
References
- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are 5-HT1B receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
SSR182289 versus standard of care in [specific disease]
An in-depth comparison between SSR182289 and the current standard of care for a specific disease cannot be provided at this time. Extensive searches for "this compound" have not yielded information about a specific disease or therapeutic area for which this compound has been investigated.
The identifier "this compound" may be an internal designation for a compound that has not been widely disclosed in publicly available scientific literature or clinical trial databases. Without a clear indication of the disease target, it is not possible to identify the relevant standard of care for comparison, nor to find the necessary experimental data to fulfill the requirements of a detailed comparison guide.
For a comprehensive comparison that includes data presentation, experimental protocols, and visualizations of signaling pathways, the specific disease indication for this compound is essential. Further information on the research context or the therapeutic target of this compound is needed to proceed with generating the requested comparison guide.
A Head-to-Head Comparison of the Thrombin Inhibitor SSR182289 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel, orally active thrombin inhibitor, SSR182289A, and its analogs. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of this compound.
Introduction to SSR182289A
SSR182289A is a potent and selective, orally active direct thrombin inhibitor.[1] It was developed through a rational optimization process and is characterized by a unique chemical structure featuring a 2-(acetylamino)-[1,1'-biphenyl]-3-sulfonyl N-terminal motif, a central l-Arg surrogate with a 3-amino-pyridine, and a 4-difluoropiperidine at the C-terminus.[1] Its development aimed to produce an effective antithrombotic agent.[1]
Quantitative Comparison of Performance
At present, publicly available head-to-head comparative studies providing quantitative data (e.g., IC50, Ki) for SSR182289A against specific, structurally disclosed analogs from the same development series are limited. However, the initial publication on SSR182289A describes it as a potent inhibitor of thrombin's activities in vitro.[1]
For the purpose of this guide, we will present the available data for SSR182289A and contextualize its performance by comparing it to another well-characterized, albeit structurally distinct, thrombin inhibitor, Ximelagatran, which was mentioned in the same study.[1]
| Compound | Target | In Vitro Potency | Key Features |
| SSR182289A | Thrombin | Potent inhibitor of thrombin activities | Orally active, unique chemical structure incorporating a 4-difluoropiperidine C-terminus.[1] |
| Ximelagatran | Thrombin | Known thrombin inhibitor | Orally active prodrug of melagatran. |
Note: The term "potent" for SSR182289A is used as described in the source material; specific inhibitory constants were not provided in the abstract.[1]
Experimental Protocols
The development and characterization of SSR182289A involved several key experimental procedures.
Chemical Synthesis
The synthesis of SSR182289A is described as convergent. Key steps in the construction of its chemical backbone include:[1]
-
Suzuki Coupling: Utilized for the formation of the bis-aryl fragment.
-
Sonogashira Reaction: Employed for the creation of the δ-bond in the central amino-acid chain.
In Vitro Thrombin Inhibition Assays
While the specific details of the in vitro assays used to determine the potency of SSR182289A are not fully outlined in the available abstract, such assays typically involve measuring the inhibition of thrombin-catalyzed hydrolysis of a chromogenic or fluorogenic substrate. A general protocol for such an assay would be:
-
Reagents and Materials:
-
Purified human α-thrombin.
-
A specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238).
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing polyethylene glycol and NaCl).
-
Test compound (SSR182289A or analogs) at various concentrations.
-
96-well microplates.
-
A microplate reader capable of measuring absorbance or fluorescence.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at varying dilutions.
-
Add a fixed concentration of human α-thrombin to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the thrombin substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the thrombin activity.
-
-
Data Analysis:
-
Calculate the percentage of thrombin inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of thrombin activity) by fitting the data to a suitable dose-response curve.
-
In Vivo Thrombosis Models
SSR182289A demonstrated potent oral anti-thrombotic effects in three different rat models of thrombosis.[1] While the specifics of these models were not detailed, they likely included established methods such as:
-
Ferric Chloride-Induced Arterial Thrombosis Model: A model where thrombosis is induced by applying ferric chloride to an artery (e.g., the carotid artery), and the efficacy of the antithrombotic agent is assessed by measuring the time to vessel occlusion or the size of the resulting thrombus.
-
Arteriovenous Shunt Thrombosis Model: This model involves the insertion of a shunt between an artery and a vein, containing a thrombogenic surface (e.g., a silk thread). The weight of the thrombus formed on the thread after a specific time is measured to determine the antithrombotic effect.
-
Venous Thrombosis Model: Thrombosis is induced in a vein (e.g., the vena cava) typically by stasis and/or vessel injury. The weight of the resulting thrombus is measured to evaluate the efficacy of the treatment.
X-ray Crystallography
The interaction of SSR182289A with thrombin was elucidated through X-ray crystallography.[1] This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the thrombin molecule, allowing for a detailed understanding of the binding interactions that contribute to its potency.[1]
Signaling Pathway and Mechanism of Action
SSR182289A is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. Its primary function is to convert soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. By directly binding to and inhibiting the active site of thrombin, SSR182289A blocks this conversion and thus prevents the formation of a thrombus.
Below is a diagram illustrating the logical relationship of the coagulation cascade and the point of intervention for a direct thrombin inhibitor like SSR182289A.
Experimental Workflow
The development and evaluation of a novel thrombin inhibitor like SSR182289A typically follows a structured workflow, from initial design to preclinical testing.
Conclusion
SSR182289A is a potent, orally active direct thrombin inhibitor with a novel chemical structure. Its efficacy has been demonstrated in in vitro and in vivo preclinical models. While direct comparative data with its immediate structural analogs are not yet widely available, its characterization provides a strong foundation for further investigation and development as a potential antithrombotic agent. The detailed understanding of its synthesis and its interaction with thrombin at a molecular level offers valuable insights for the design of future thrombin inhibitors.
References
Unraveling the Data on SSR182289: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of the available data on SSR182289, a direct thrombin inhibitor, with a focus on its role in mitigating liver fibrosis. Detailed experimental protocols and quantitative data are presented to facilitate objective evaluation and future research.
A review of the scientific literature and patent documents reveals that this compound has been investigated for its anticoagulant properties and, notably, its potential as a therapeutic agent in liver fibrosis. A key study by Duplantier and colleagues in 2004, published in the journal Gut, stands as a significant source of in vivo data on the efficacy of this compound.
Comparative Efficacy in Liver Fibrosis
The primary published findings on this compound focus on its ability to reduce liver fibrogenesis in a rat model of chronic liver injury induced by carbon tetrachloride (CCl4). The available data is summarized below.
| Parameter | Control (CCl4) | This compound-treated (CCl4) | Percentage Reduction |
| Liver Fibrosis Score | Not explicitly quantified | Significantly reduced | ~30% |
| α-SMA positive cells (a measure of activated hepatic stellate cells) | Markedly increased | Significantly reduced | Not explicitly quantified |
| Collagen Type I mRNA expression | Upregulated | Significantly reduced | Not explicitly quantified |
| MMP-2 mRNA expression | Upregulated | Significantly reduced | Not explicitly quantified |
| TIMP-1 mRNA expression | Upregulated | Significantly reduced | Not explicitly quantified |
| TIMP-2 mRNA expression | Upregulated | Significantly reduced | Not explicitly quantified |
Data extracted from Duplantier, J. G., et al. (2004). Gut, 53: 1682-1687.
Experimental Protocols
To aid in the replication and further investigation of these findings, the following is a detailed methodology based on the available literature.
In Vivo Model of Liver Fibrosis:
-
Animal Model: Male Wistar rats.
-
Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for seven weeks.
-
Treatment: this compound administered orally. The specific dosage and frequency from the primary study should be consulted for precise replication.
-
Assessment of Fibrosis:
-
Histology: Liver sections stained with Sirius red to visualize collagen deposition and assess the extent of fibrosis.
-
Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) to identify and quantify activated hepatic stellate cells, which are key drivers of fibrosis.
-
Gene Expression Analysis (RT-PCR): Quantification of mRNA levels for key fibrotic markers including collagen type I, matrix metalloproteinase-2 (MMP-2), and tissue inhibitors of metalloproteinases 1 and 2 (TIMP-1 and TIMP-2) in liver tissue.
-
Signaling Pathway and Experimental Workflow
The mechanism by which this compound, a direct thrombin inhibitor, is proposed to reduce liver fibrosis involves the interruption of thrombin-mediated signaling pathways that lead to the activation of hepatic stellate cells (HSCs).
Alternative Compounds
While this compound has demonstrated efficacy in preclinical models, it is important to consider other direct thrombin inhibitors that have been investigated for similar indications. These include, but are not limited to:
-
Dabigatran: An orally available direct thrombin inhibitor approved for the prevention of stroke and systemic embolism.
-
Argatroban: An intravenous direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
-
Hirudin and its derivatives (e.g., Bivalirudin): Polypeptide direct thrombin inhibitors derived from medicinal leeches.
A direct comparative study of this compound with these alternatives in the context of liver fibrosis has not been extensively published. Future research should aim to benchmark the efficacy and safety of this compound against these established compounds to better define its therapeutic potential.
Comparative Analysis of SSR182289 and Placebo in Preclinical Antithrombotic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the investigational compound SSR182289 and placebo, focusing on its performance as a potent and selective oral thrombin inhibitor in preclinical models of thrombosis. The data presented is compiled from published preclinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a direct, competitive, and selective inhibitor of thrombin, a key enzyme in the coagulation cascade. Preclinical studies demonstrate its efficacy as an orally active antithrombotic agent in various animal models of venous and arterial thrombosis. When compared to placebo, this compound consistently shows a dose-dependent reduction in thrombus formation. This guide will delve into the quantitative data, experimental methodologies, and the underlying mechanism of action to provide a thorough comparison.
Data Presentation: this compound vs. Placebo
The following tables summarize the quantitative data from preclinical studies, highlighting the antithrombotic efficacy of this compound compared to control groups (placebo/vehicle).
In Vitro Potency and Selectivity of this compound
| Target Enzyme | Inhibition Constant (Ki) |
| Human Thrombin | 0.031 µM |
| Trypsin | 54 µM |
| Factor Xa | 167 µM |
| Factor VIIa | >250 µM |
| Factor IXa | >250 µM |
| Plasmin | >250 µM |
| Urokinase | >250 µM |
| tPA | >250 µM |
| Kallikrein | >250 µM |
| Activated Protein C | >250 µM |
This data showcases the high selectivity of this compound for thrombin over other serine proteases involved in coagulation and fibrinolysis.
In Vivo Antithrombotic Efficacy of Orally Administered this compound
| Thrombosis Model | Species | Endpoint | ED50 (mg/kg, p.o.) |
| Venous Thrombosis | Rat | Thrombus Weight Reduction | 0.9 |
| Silk Thread Arterio-Venous (AV) Shunt | Rat | Thrombus Weight Reduction | 3.8 |
| Thromboplastin-Induced AV Shunt | Rat | Thrombus Weight Reduction | 3.1 |
| Carotid Artery Thrombosis | Rat | Reduction in Thrombotic Occlusion | 5.9 (ED200) |
| Venous Thrombosis | Rabbit | Thrombus Weight Reduction | 7.5 |
ED50 represents the dose required to achieve 50% of the maximum antithrombotic effect compared to a control group. For the carotid artery thrombosis model, the ED200 (dose to achieve a 200% increase in time to occlusion) is reported.
Signaling Pathway and Mechanism of Action
This compound exerts its antithrombotic effect by directly inhibiting thrombin (Factor IIa), a critical serine protease at the final step of the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a stable blood clot.
Figure 1. Mechanism of action of this compound within the coagulation cascade.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to allow for replication and further investigation.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) and selectivity of this compound against thrombin and other serine proteases.
Methodology:
-
The inhibitory activity of this compound was assessed using chromogenic substrate assays.
-
Various concentrations of this compound were incubated with a fixed concentration of the target enzyme (e.g., human thrombin, trypsin, Factor Xa).
-
A specific chromogenic substrate for each enzyme was added to initiate the reaction.
-
The rate of substrate hydrolysis was measured spectrophotometrically by monitoring the change in absorbance over time.
-
Inhibitor constants (Ki) were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Rat Venous Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of orally administered this compound in a model of venous thrombosis.
Methodology:
-
Male Sprague-Dawley rats were anesthetized.
-
The jugular vein was exposed, and a silk thread was inserted into the vein to induce endothelial damage and thrombus formation.
-
This compound or placebo (vehicle) was administered orally at various doses one hour prior to the insertion of the silk thread.
-
After a set period (e.g., 4 hours), the silk thread and the associated thrombus were carefully removed.
-
The wet weight of the thrombus was measured.
-
The dose-response curve was generated by comparing the thrombus weight in the this compound-treated groups to the placebo group, and the ED50 was calculated.
Figure 2. Experimental workflow for the rat venous thrombosis model.
Conclusion
The available preclinical data strongly suggests that this compound is a potent and selective oral thrombin inhibitor with significant antithrombotic efficacy in various animal models when compared to placebo. Its high selectivity for thrombin minimizes the potential for off-target effects on other proteases involved in hemostasis. The dose-dependent reduction in thrombus formation across different models of thrombosis underscores its potential as a therapeutic agent for the prevention and treatment of thromboembolic disorders. Further clinical investigation would be required to establish its safety and efficacy in humans.
Evaluating the Long-Term Effects of Fluoxetine: A Comparative Guide
Disclaimer: Information on the specific compound "SSR182289" is not publicly available in scientific literature or drug databases. Therefore, this guide evaluates the long-term effects of Fluoxetine , a well-characterized Selective Serotonin Reuptake Inhibitor (SSRI), as a representative example for researchers, scientists, and drug development professionals. This guide objectively compares the performance of Fluoxetine with other pharmacological and non-pharmacological alternatives, providing supporting experimental data and detailed methodologies.
Pharmacological Alternatives: A Comparative Analysis
The long-term treatment of conditions like major depressive disorder often involves the use of various pharmacological agents. This section compares the long-term efficacy and side-effect profiles of Fluoxetine with other commonly prescribed antidepressants, including other SSRIs and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Quantitative Comparison of Long-Term Effects
The following tables summarize key quantitative data from long-term clinical studies, focusing on efficacy (relapse rates) and common side effects such as weight change and sexual dysfunction.
Table 1: Comparison of Relapse Rates in Long-Term Antidepressant Treatment
| Medication | Study Duration | Relapse Rate on Drug | Relapse Rate on Placebo | Key Findings |
| Fluoxetine | 50 weeks | 26.4% (at 24 wks) | 48.6% (at 24 wks) | Continued fluoxetine treatment for at least 26 weeks after initial remission significantly reduces relapse risk compared to placebo.[1] |
| 9.0% (at 38 wks) | 23.2% (at 38 wks) | |||
| Sertraline | 24 weeks | - | - | Sertraline was found to have a lower number of patients withdrawing due to side effects compared to fluoxetine (6% vs. 10%). |
| Venlafaxine ER | 24 months | 41% | 67% | Venlafaxine ER was effective in maintaining response at doses ≤225 mg/day for up to 2.5 years in patients with recurrent MDD.[2] |
Table 2: Comparison of Long-Term Side Effects of Common Antidepressants
| Side Effect | Fluoxetine | Sertraline | Paroxetine | Venlafaxine |
| Weight Change | Modest weight loss initially, potential for slight weight gain long-term (+4.6 lbs in 2 years for non-smokers).[3] | Significant weight gain compared to fluoxetine (+5.9 lbs more than fluoxetine users at 2 years).[3] | Significant weight gain. | Increased risk of anorexia.[4][5] |
| Sexual Dysfunction | Common, may persist after discontinuation. | High incidence of sexual side effects. | High incidence of sexual side effects. | High risk of sexual dysfunction.[4][5] |
| Withdrawal Effects | Milder due to long half-life. | More pronounced than fluoxetine. | More pronounced than fluoxetine. | Can be severe. |
| Other Common Side Effects | Nausea, insomnia, diarrhea, anorexia, rhinitis. | Nausea, diarrhea, insomnia. | Drowsiness, dry mouth, constipation. | Nausea, dry mouth, dizziness, sweating, somnolence, constipation, nervousness, insomnia, asthenia, tremor.[4][5] |
Note: The incidence and severity of side effects can vary significantly among individuals.
Non-Pharmacological Alternatives
A comprehensive treatment plan may include non-pharmacological interventions, either as an alternative or adjunct to medication.
-
Psychotherapy:
-
Cognitive Behavioral Therapy (CBT): A structured, goal-oriented therapy that focuses on identifying and changing negative thought patterns and behaviors.[6][7][8][9][10] It has been shown to be as effective as medication for many individuals.[8]
-
Interpersonal Therapy (IPT): Focuses on resolving interpersonal problems and symptomatic recovery.
-
Dialectical Behavior Therapy (DBT): Often used for more complex conditions, it combines cognitive-behavioral techniques with mindfulness strategies.
-
-
Lifestyle Modifications:
-
Exercise: Regular physical activity has been shown to have antidepressant effects.
-
Diet: A balanced diet can play a role in managing mood.
-
Sleep Hygiene: Consistent and adequate sleep is crucial for mental well-being.
-
Signaling Pathways and Mechanism of Action
While the primary mechanism of action for Fluoxetine is the selective inhibition of serotonin reuptake, its long-term effects are believed to involve more complex downstream signaling pathways.
Serotonin Reuptake Inhibition
Caption: Fluoxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.
Neurotrophic and Cellular Signaling Pathways
Long-term fluoxetine treatment is associated with changes in neurotrophic factors and intracellular signaling cascades, which are thought to underlie its therapeutic effects on neuroplasticity.
Caption: Long-term fluoxetine effects involve BDNF and MAPK/ERK pathways, leading to enhanced neuroplasticity.
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used to evaluate the long-term effects of antidepressants.
Forced Swim Test (FST) in Rats
The FST is a common behavioral test used to assess antidepressant-like activity.
-
Objective: To measure the effect of chronic fluoxetine treatment on behavioral despair.
-
Apparatus: A glass cylinder (20.32 cm diameter x 40.64 cm height) filled with water (25°C ± 1.0°C) to a depth of 30 cm.[11]
-
Procedure:
-
Habituation (Day 1): Rats are placed in the water cylinder for a 15-minute pre-test session.[11][12][13]
-
Drug Administration: Fluoxetine (e.g., 10 or 20 mg/kg, i.p.) or vehicle is administered daily for a specified period (e.g., 14-21 days).[11]
-
Testing (Day after final dose): 24 hours after the last drug administration, rats are placed back in the cylinder for a 5-minute test session.[11][12][13]
-
Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) is recorded and scored by a trained observer blinded to the treatment groups.
-
-
Endpoint: A significant decrease in immobility time in the fluoxetine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Elevated Plus Maze (EPM) in Rats
The EPM is used to assess anxiety-like behavior.
-
Objective: To evaluate the anxiolytic or anxiogenic effects of long-term fluoxetine administration.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Drug Administration: Fluoxetine (e.g., 5.0 mg/kg) or vehicle is administered daily for a chronic period (e.g., 22 days).[14]
-
Testing: Rats are placed in the center of the maze and allowed to explore for a 5-minute session.
-
Data Collection: An overhead camera records the session, and software tracks the time spent in and the number of entries into the open and closed arms.
-
-
Endpoints:
-
An increase in the time spent and entries into the open arms suggests an anxiolytic effect.
-
A decrease in these parameters suggests an anxiogenic effect.[14]
-
Western Blot for MAPK/ERK Pathway Activation
This biochemical assay is used to measure the activation of specific signaling proteins.
-
Objective: To determine if fluoxetine treatment leads to the phosphorylation (activation) of ERK1/2 in brain tissue or cell cultures.
-
Procedure:
-
Sample Preparation: Brain tissue (e.g., hippocampus) from fluoxetine-treated and control animals is homogenized, or cell cultures are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each sample is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used to visualize and quantify the protein bands.
-
-
Endpoint: The ratio of p-ERK1/2 to total ERK1/2 is calculated. An increased ratio in the fluoxetine-treated group indicates activation of the MAPK/ERK pathway.[15][16][17][18]
Experimental Workflows
The following diagram illustrates a typical workflow for a preclinical study evaluating the long-term effects of a novel compound compared to a standard antidepressant like fluoxetine.
Caption: A typical preclinical workflow for evaluating the long-term effects of a novel antidepressant.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the efficacy of 2 years of maintenance treatment with venlafaxine extended release 75–225 mg/day in patients with recurrent major depression: a secondary analysis of data from the PREVENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Weight Change after Initiating Second-Generation Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The risks of adverse events with venlafaxine for adults with major depressive disorder: a systematic review of randomised clinical trials with meta-analysis and Trial Sequential Analysis | Epidemiology and Psychiatric Sciences | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. i4health.paloaltou.edu [i4health.paloaltou.edu]
- 7. medicine.umich.edu [medicine.umich.edu]
- 8. rand.org [rand.org]
- 9. scribd.com [scribd.com]
- 10. mirecc.va.gov [mirecc.va.gov]
- 11. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MAP kinase activation by fluoxetine and its relation to gene expression in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of fluoxetine on the MAPKERK1/2 signaling pathway and expr...: Ingenta Connect [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of SSR182289: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While SSR182289 is not classified as a hazardous substance or mixture, adherence to established laboratory waste management protocols is essential to ensure a safe working environment and regulatory compliance.[1] This guide provides a step-by-step approach to the proper disposal of this compound, emphasizing safety and operational best practices.
I. Pre-Disposal Considerations and Hazard Assessment
Before initiating any disposal procedure, it is crucial to review the available safety information. For this compound, the primary characteristics relevant to its disposal are summarized below.
| Characteristic | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet[1] |
| Physical Form | Lyophilized solid | OriGene Technologies[1] |
| Hazard Components | No components need to be disclosed | Safety Data Sheet[1] |
Given that this compound is a non-hazardous, lyophilized solid, the primary disposal concern is to prevent the generation of dust and to ensure that it is disposed of in accordance with institutional and local regulations for non-hazardous chemical waste.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be performed in a designated laboratory area, and personnel should wear appropriate Personal Protective Equipment (PPE).
Experimental Protocol: Disposal of this compound
-
Personnel Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
-
-
Material Preparation:
-
If this compound is in its solid, lyophilized form, carefully open the container in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling any fine particulates.
-
For disposal of solutions containing this compound, proceed to the liquid waste disposal steps.
-
-
Solid Waste Disposal:
-
Place the vial or container with the remaining solid this compound into a designated, clearly labeled waste container for non-hazardous chemical solids.
-
If desired, the interior of the empty container can be rinsed with a suitable solvent (e.g., water or ethanol) to remove any residual compound. This rinse solution should then be disposed of as liquid waste.
-
-
Liquid Waste Disposal:
-
Aqueous solutions of this compound, due to its non-hazardous nature, may in some cases be suitable for drain disposal with copious amounts of water. However, it is imperative to first consult and adhere to your institution's specific guidelines on sewer disposal of chemicals. Many institutions have strict limits on the types and quantities of chemicals that can be sewered.
-
If drain disposal is not permitted, or if the this compound is dissolved in a solvent other than water, the liquid waste must be collected in a designated, labeled waste container for non-hazardous chemical liquid waste.
-
Ensure the waste container is compatible with the solvent used.
-
-
Final Steps:
-
Securely close the waste container.
-
Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
III. This compound Disposal Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
IV. General Chemical Handling and Storage Best Practices
To ensure a safe laboratory environment, always adhere to the following general principles for chemical handling and storage:
-
Storage: Store chemicals in a well-ventilated area, away from incompatible materials.[2][3] Keep containers tightly closed when not in use.[3]
-
Handling: Always wear appropriate PPE. Avoid creating dust or aerosols. Wash hands thoroughly after handling.[4]
-
Waste Segregation: Never mix different types of chemical waste. Keep hazardous and non-hazardous waste streams separate.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Institutional Policies: Always follow your institution's specific safety and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for any questions or clarification.
References
Handling and Disposal of SSR182289: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe handling and disposal of any chemical compound are paramount in a laboratory setting. This document provides a general framework for the personal protective equipment (PPE) and disposal procedures that should be considered when working with a substance like SSR182289.
It is critical to note that specific handling instructions, safety data sheets (SDS), or material safety data sheets (MSDS) for this compound were not found in the available public resources. Therefore, the following recommendations are based on general best practices for handling potentially hazardous research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes recommended PPE for handling chemical compounds in a research setting.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate depending on the concentration and volume of the compound being handled. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes and aerosols. |
| Body Protection | A buttoned-up laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | If there is a risk of generating aerosols or dusts, work should be conducted in a certified chemical fume hood. In the absence of a fume hood, a properly fitted respirator may be required. |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines a general workflow for handling a research compound. Adherence to this workflow helps to ensure that safety is considered at every step of the experimental process.
Caption: A generalized workflow for the safe handling of chemical compounds, from initial preparation to final disposal.
Disposal Procedures
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from experiments involving this compound should be treated as hazardous waste unless determined otherwise by a qualified EHS professional.
Waste Segregation and Disposal Pathway
The following diagram illustrates the logical steps for segregating and disposing of waste associated with this compound.
Caption: A diagram illustrating the segregation and disposal pathway for different types of waste generated when handling this compound.
Key Disposal Steps:
-
Segregation: At the point of generation, separate waste into liquid, solid, and sharps waste streams.
-
Containment:
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container.
-
Solid Waste: (e.g., contaminated gloves, paper towels) Collect in a clearly labeled, heavy-duty plastic bag.
-
Sharps Waste: (e.g., needles, contaminated glassware) Collect in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the primary hazard(s) (e.g., toxic, flammable).
-
Storage: Store waste in a designated satellite accumulation area, away from general laboratory traffic.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.
By adhering to these general safety principles and consulting with institutional safety professionals, researchers can minimize risks and ensure the safe handling and disposal of research compounds like this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
